Idasanutlin is a second-generation small-molecule inhibitor that disrupts the interaction between the tumor suppressor p53 and its key negative regulator, MDM2 (Mouse Double Minute 2) [1] [2].
The diagram below illustrates this core pathway and the point of this compound's intervention.
core mechanism of this compound
The following tables summarize key quantitative data that establish the potency and selectivity of this compound.
Table 1: Biochemical Binding Affinity and Cellular Potency [3] [4]
| Assay Type | Target / Cell Line | Metric (IC₅₀ / EC₅₀) | Value |
|---|---|---|---|
| Biochemical Binding (HTRF Assay) | p53-MDM2 Interaction | IC₅₀ | 6 nM |
| Cellular Viability (SJSA-1 osteosarcoma) | wt-p53 | EC₅₀ | 10-45 nM |
| Cellular Viability (HCT116 colon cancer) | wt-p53 | EC₅₀ | 10 nM |
| Cellular Viability (RKO colon cancer) | wt-p53 | EC₅₀ | 70 nM |
| Cellular Viability (MDA-MB-435 breast cancer) | p53 mutant | EC₅₀ | 9.1 µM |
| Cellular Viability (SW480 colon cancer) | p53 mutant | EC₅₀ | 13.3 µM |
Table 2: In Vivo Efficacy and Pharmacokinetic Profile [3]
| Parameter | Model / System | Result / Value |
|---|---|---|
| In Vivo Efficacy | SJSA-1 mouse xenograft | Tumor growth inhibition and regression at 25-50 mg/kg p.o. |
| Oral Bioavailability | Mouse | 80% |
| Plasma Clearance | Mouse (iv) | 10.3 mL/min/kg |
| Half-Life | Mouse (iv) | 1.6 hours |
To evaluate the effects of this compound in a research setting, the following key assays can be performed.
This assay measures the overall anti-proliferative and cytotoxic effects of this compound.
This flow cytometry-based assay quantifies the induction of apoptosis.
This assay confirms on-target mechanism of action by detecting stabilization of p53 and upregulation of its downstream targets.
Recent studies have revealed that this compound's anticancer effects may extend beyond its canonical p53-dependent mechanism.
The diagram below illustrates this p53-independent pathway.
p53-independent pyroptosis pathway
This compound shows synergistic effects when combined with other targeted agents, providing a strong rationale for combination therapy.
This compound (RG7388) is a second-generation, potent, and selective MDM2 antagonist that belongs to the nutlin class of small molecules. As a highly specific MDM2-p53 interaction inhibitor, this compound functions by binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 complex and preventing p53 degradation. This mechanism leads to stabilization and activation of wild-type p53 (p53wt), resulting in cell cycle arrest, apoptosis, and other p53-mediated tumor suppressor activities. This compound has demonstrated significantly improved potency, selectivity, and pharmacokinetic properties compared to its first-generation predecessor Nutlin-3a, making it the most clinically advanced MDM2 antagonist that has progressed to phase III trials, particularly for the treatment of relapsed or refractory acute myeloid leukemia (AML). [1] [2]
The p53-MDM2 regulatory axis represents a critical pathway for therapeutic intervention in p53wt cancers. Under normal physiological conditions, MDM2 maintains p53 at low levels by functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. This negative feedback loop ensures tight control of p53 activity in non-stressed cells. However, in approximately 80% of AML cases and many other cancer types, cancer cells retain wild-type p53 but exploit this regulatory mechanism by overexpressing MDM2 to suppress p53 function. By targeting this vulnerability, this compound reactivates the p53 pathway in a non-genotoxic manner, offering a tumor-selective therapeutic strategy that avoids the systemic toxicity associated with conventional DNA-damaging agents. [3] [2]
Table 1: Quantitative Responses of p53 Wild-Type Cancer Cell Lines to this compound Monotherapy
| Cell Line | Cancer Type | EC₅₀/IC₅₀ (µM) | Apoptosis Induction | Cell Cycle Arrest | Key Observations | Citation |
|---|---|---|---|---|---|---|
| SJSA-1 | Osteosarcoma (MDM2-amplified) | 0.019 µM (EC₅₀) | Strong (Annexin V+/7-AAD+) | Potent | Complete elimination; maximal apoptosis | [1] |
| MOLT-3 | T-ALL | 0.043-0.092 µM (IC₅₀) | Modest | G1 arrest | p53-dependent; upregulates BAX, BBC3 | [4] |
| U-2 OS | Osteosarcoma | 0.043-0.092 µM (IC₅₀) | Minimal | G1 arrest (near 100%) | Reversible arrest; resistant populations emerge | [1] |
| MCF-7 | Breast adenocarcinoma | 0.043-0.092 µM (IC₅₀) | Minimal | G1 arrest (near 100%) | Reversible arrest; restored proliferation after drug removal | [1] |
| MV4-11 | AML | Sub-micromolar range | Strong | Cell cycle dependent | Requires multiple cell cycles for apoptosis | [2] |
| A549 | NSCLC | Not specified | Significant in 3D models | Not specified | Enhanced response in nanoparticle formulation | [5] |
Table 2: Combination Therapy Responses with this compound in Hematologic Malignancies
| Combination Partner | Cancer Model | Synergy Measurement | Efficacy Outcome | Key Mechanisms | Citation |
|---|---|---|---|---|---|
| Venetoclax (Bcl-2 inhibitor) | AML (MV4-11, MOLM-13) | Combination Index <1 (Synergistic) | Superior anti-tumor activity in vivo | Accelerated cell death kinetics; Mcl-1 inhibition | [2] |
| Navitoclax (Bcl-2/Bcl-xL inhibitor) | T-ALL (PDX models) | ZIP score (Synergistic) | Significant survival benefit in vivo | Enhanced apoptotic signaling through mitochondrial pathway | [4] |
| Cytarabine | AML (Clinical trial) | Phase III clinical trial | Improved outcomes in relapsed/refractory AML | Complementary mechanisms of action | [1] [6] |
The cellular response to this compound demonstrates a remarkable cell-type dependency with distinct response patterns observed across different p53wt models. In SJSA-1 osteosarcoma cells, which exhibit MDM2 amplification, this compound treatment results in a monophasic dose-response curve with an exceptionally low EC₅₀ of 0.019 µM, leading to complete elimination of cancer cells through robust apoptosis induction. In contrast, MCF-7 and U-2 OS cells display biphasic dose-response curves characterized by two distinct inhibitory effects: a low-concentration effect (EC₅₀ 0.043-0.092 µM) attributable to p53-specific activity and cell cycle arrest, and a high-concentration effect (EC₅₀ 16.6-34.2 µM) reflecting unspecific drug toxicity. This biphasic pattern indicates that while this compound effectively induces cell cycle arrest across multiple p53wt cancer cell lines, the commitment to apoptotic cell death is restricted to specific cellular contexts. [1]
The molecular basis for these differential responses involves several factors, including the initial levels of MDM2 expression, the integrity of downstream apoptotic machinery, and the presence of co-regulatory proteins. MDM2-amplified cells like SJSA-1 demonstrate exceptional sensitivity due to their inherent dependency on the MDM2-p53 regulatory axis. The kinetics of apoptosis induction also varies significantly between cell types, with some models requiring progression through multiple cell cycles before committing to apoptosis, while others respond more rapidly. These observations highlight the importance of comprehensive biomarker strategies to identify patient populations most likely to benefit from this compound monotherapy. [1] [2]
A significant challenge in the clinical development of MDM2 antagonists, including this compound, is the emergence of resistance following prolonged treatment. Studies using p53wt U-2 OS cells have demonstrated that extended this compound exposure leads to the development of TP53-mutated resistant cell populations. This resistance was confirmed to occur de novo through experiments utilizing monoclonal U-2 OS subpopulations, which consistently developed p53 mutations following this compound treatment. These mutations effectively bypass the MDM2-p53 blockade by eliminating the primary drug target, thereby conferring cross-resistance to other MDM2 antagonists. This finding represents a critical limitation for this compound monotherapy and underscores the necessity for combination approaches that can prevent or delay the emergence of resistant clones. [1]
The observation that prolonged this compound treatment generates p53-mutated resistant subpopulations aligns with previous reports for other MDM2 antagonists, including Nutlin-3a, SAR405838, MI-63, and HDM201. This common weakness across the MDM2 antagonist class suggests a class-effect limitation rather than a compound-specific issue. The therapeutic window for this compound monotherapy may therefore be constrained by this resistance mechanism, particularly in solid tumors where complete tumor elimination is challenging to achieve. These findings have important implications for clinical trial design, suggesting that this compound should be administered in time-limited regimens or in combination with other agents to maximize tumor cell killing before resistant clones can emerge. [1]
Beyond acquired mutations, intrinsic resistance mechanisms significantly impact this compound efficacy across different cancer types. Research has demonstrated that while this compound effectively induces cell cycle arrest across all p53wt cell lines tested, the induction of apoptosis is restricted to specific cellular contexts. In U-2 OS and MCF-7 cells, this compound treatment resulted in nearly 100% cell cycle arrest at concentrations as low as 0.05 µM, yet failed to significantly induce apoptosis. These cells remained viable throughout treatment and promptly resumed proliferation upon drug removal, indicating a reversible cytostatic effect rather than a cytotoxic one. This phenomenon highlights the critical distinction between p53-mediated cell cycle arrest and apoptosis, which are governed by distinct transcriptional programs and regulatory checkpoints. [1]
The molecular basis for this differential response appears to involve the variable induction of pro-apoptotic genes and proteins across different cellular contexts. In apoptosis-sensitive cells like SJSA-1, this compound treatment robustly activates the intrinsic apoptotic pathway through strong induction of key mediators. In contrast, apoptosis-resistant cells may exhibit preferential activation of cell cycle inhibitors over pro-apoptotic factors, potentially due to epigenetic modifications, expression of anti-apoptotic proteins, or differential co-factor recruitment. This cell-type specific variation in apoptotic competence presents both a challenge and an opportunity for therapeutic development, emphasizing the need for predictive biomarkers to identify susceptible tumors and rational combination strategies to overcome intrinsic resistance. [1] [7]
The combination of this compound with BH3 mimetics represents a particularly promising approach for enhancing therapeutic efficacy in hematologic malignancies. Research has demonstrated that this compound treatment upregulates pro-apoptotic BH3-only proteins, including PUMA (p53 upregulated modulator of apoptosis) and Bax, priming cancer cells for mitochondrial apoptosis. However, this priming often fails to trigger robust cell death due to counterbalancing by anti-apoptotic BCL-2 family members. The addition of venetoclax, a selective BCL-2 inhibitor, or navitoclax, which inhibits both BCL-2 and BCL-xL, effectively removes this inhibition, resulting in synergistic cell killing. In T-ALL patient-derived xenograft models, the this compound-navitoclax combination demonstrated superior activity compared to either agent alone, with significant extension of overall survival and durable responses. [2] [4]
The molecular basis for this synergy involves complementary mechanisms that converge on mitochondrial apoptosis. This compound activates the transcriptional arm of p53-mediated apoptosis, increasing the expression of pro-apoptotic BCL-2 family members and creating a dependency on anti-apoptotic proteins for survival. BH3 mimetics then directly target these anti-apoptotic proteins, lowering the threshold for mitochondrial outer membrane permeabilization and caspase activation. Importantly, this combination has demonstrated efficacy across multiple T-ALL subtypes, including early T-cell precursor ALL (ETP-ALL), which carries a particularly poor prognosis. The synergistic interaction allows for reduced dosing of both agents, potentially mitigating toxicity while maintaining efficacy. [2] [4]
The following diagram illustrates the synergistic mechanism between this compound and BH3 mimetics:
> Synergistic mechanism of this compound and BH3 mimetics inducing apoptosis in p53 wild-type cancer cells.
The synergistic relationship between this compound and BH3 mimetics operates through both temporal and mechanistic dimensions. This compound-induced p53 activation triggers cell cycle arrest that typically requires multiple cycles before cells commit to apoptosis, particularly in solid tumor models. The addition of BH3 mimetics bypasses this temporal limitation by directly activating the mitochondrial apoptotic machinery, resulting in accelerated cell death kinetics. This complementary mechanism is particularly valuable in rapidly proliferating diseases where delayed apoptosis could permit the emergence of resistance. Additionally, this compound has been shown to downregulate Mcl-1, another anti-apoptotic BCL-2 family member, further enhancing sensitivity to BH3 mimetics and creating a multi-pronged attack on cancer cell survival mechanisms. [2] [4]
The translational significance of these findings is substantial, particularly for malignancies like T-ALL where conventional therapies carry significant toxicity. The this compound-navitoclax combination has demonstrated robust activity in multiple patient-derived xenograft models, including those representing high-risk genetic subtypes. Importantly, this combination effectively targets the bulk tumor population as well as potential leukemia-initiating cells, which may contribute to more durable responses. The dual targeting of p53 activation and mitochondrial apoptosis represents a rational therapeutic approach that leverages cancer-specific dependencies while potentially sparing normal tissues, offering a promising avenue for clinical translation. [4]
Cell viability and proliferation assays following this compound treatment typically utilize established colorimetric or luminescent methods. The CellTiter-Glo Luminescent Cell Viability Assay is widely employed, measuring ATP concentration as a proxy for metabolically active cells. For protocol consistency, cells should be seeded in appropriate multi-well plates at optimized densities (typically 2,000-10,000 cells/well depending on proliferation rate) and allowed to adhere overnight. This compound is then applied in a concentration gradient (common range: 0.001-100 µM) for 72-120 hours, with vehicle controls (DMSO concentration ≤0.2%). Luminescence is measured according to manufacturer specifications, and data analysis should include calculation of IC₅₀ values using four-parameter logistic curve fitting. Each experiment should include replicates (minimum n=3) and multiple biological repeats to ensure reproducibility. [1] [2] [4]
Apoptosis detection is most commonly performed using Annexin V/7-AAD or Annexin V/PI double staining followed by flow cytometric analysis. For consistent results, cells should be treated with this compound at relevant concentrations (typically near the IC₅₀ and 2-5× IC₅₀) for 24-72 hours. Floating and adherent cells must be collected combined to capture both early and late apoptotic populations. After washing with PBS, cells are resuspended in binding buffer containing FITC-conjugated Annexin V and 7-AAD or PI, then incubated in the dark for 15 minutes before immediate analysis by flow cytometry. Staurosporine (1 µM) serves as an appropriate positive control for apoptosis induction. Data analysis should quantify the percentage of cells in early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) populations. [1] [4]
Cell cycle distribution following this compound treatment is typically analyzed using propidium iodide (PI) staining and flow cytometry. Cells are treated with this compound for 12-48 hours, then harvested, washed with PBS, and fixed in 70% ethanol at -20°C for at least 2 hours. Fixed cells are washed and resuspended in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL), then incubated in the dark for 30 minutes at room temperature. DNA content is analyzed by flow cytometry, with data processing using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases. A clear increase in G1 population is expected in p53wt cells following effective MDM2 inhibition. [1]
Western blot analysis for p53 pathway activation should include sampling at multiple time points (e.g., 6, 24, 48 hours) post-treatment to capture dynamic responses. Key targets include p53, phospho-p53 (Ser15), p21, MDM2, PUMA, Bax, and cleaved caspase-3. Loading controls (e.g., β-actin, GAPDH) are essential for normalization. Protein extracts are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors, with 20-50 µg total protein separated by SDS-PAGE and transferred to PVDF membranes. Blocking with 5% non-fat milk or BSA in TBST is followed by incubation with primary antibodies overnight at 4°C. HRP-conjugated secondary antibodies and enhanced chemiluminescence detection complete the protocol. Densitometric analysis allows for quantification of protein expression changes relative to loading controls and untreated samples. [1] [4]
The pharmaceutical development of this compound has faced significant challenges due to its poor solubility characteristics, classifying it as a "brick-dust" molecule with limited solubility in both lipid and aqueous media. These properties contribute to its suboptimal oral bioavailability, reported at approximately 40.1%. To address these limitations, innovative formulation strategies have been explored, including the development of lipid-based nanocarriers that significantly enhance drug solubility and stability. Recent research has demonstrated that incorporating cationic ionizable lipids (such as DLin-DMA) into self-nanoemulsifying drug delivery systems (SNEDDS) can form stable nanocomplexes with this compound through hydrophobic ion pairing, dramatically improving drug loading capacity and maintaining formulation stability in aqueous environments. [5]
These advanced formulations have shown promising results in preclinical models. In p53-sensitive lung cancer cell lines (A549 and NCI-H460), the this compound-ionizable lipid nanocomplex (IDLIN) demonstrated significantly enhanced anticancer efficacy compared to free drug, particularly in more physiologically relevant 3D spheroid models. The improved performance is attributed to multiple factors, including enhanced cellular uptake, increased intracellular drug accumulation, and more efficient disruption of the MDM2-p53 interaction. The development of such formulation strategies represents a critical advancement in the clinical translation of this compound, potentially overcoming the pharmacokinetic limitations that have hampered its efficacy in solid tumors and enabling more consistent drug exposure to maximize therapeutic effect. [5]
The discovery of this compound was a structure-based optimization effort by Roche to improve upon the first-generation clinical MDM2 inhibitor, RG7112. RG7112 itself was developed from the lead compound Nutlin-3a [1].
The core design strategy focused on mimicking the three key amino acid residues of the p53 protein—Phe19, Trp23, and Leu26—that insert into the hydrophobic binding pocket of MDM2 [1] [2]. The following table summarizes the critical changes made during the optimization from an early lead compound to this compound.
| Feature | Compound 11 (Precursor) | This compound (RG7388) | Rationale for Change |
|---|---|---|---|
| Chemical Core | Pyrrolidine-containing scaffold, evolved from Nutlin-3a and RG7112 [3] [1] | Optimized pyrrolidine scaffold with four contiguous chiral centers [3] | Improved binding affinity and selectivity. |
| Leu26 Pocket | 4-Chlorophenyl group [3] | 4-Chlorophenyl group [3] | Maintained key interaction with the Leu26 pocket. |
| Phe19 Pocket | Neopentyl group [3] | Neopentyl group [3] | Maintained key occupation of the Phe19 pocket. |
| Trp23 Pocket | 3-Chlorophenyl group [3] | 2-Fluoro-3-chlorophenyl group [3] | Optimization: Enhanced fit in the Trp23 pocket and formed a critical hydrogen bond with the His96 residue [3]. |
| Solvent-Exposed Region | Undisclosed group with suboptimal properties [3] | Modified group for improved drug-like properties [3] | Optimization: Critical for enhancing cellular potency, physicochemical properties, and pharmacokinetic (PK) profile without compromising MDM2 binding [3]. |
| Binding Affinity (IC₅₀) | 196 nM [3] | 6 nM [3] | A ~33-fold increase in potency. |
| Cellular Selectivity (wt-p53/mut-p53) | Not specified for this precursor | 344-fold [3] | Significant improvement over RG7112 (20-fold selectivity). |
The success of this compound's rational design was confirmed through extensive experimental validation, which demonstrated its superior potency and drug-like properties.
| Parameter | Compound 11 | This compound | RG7112 |
|---|---|---|---|
| Human Liver Microsome Clearance (HLM_CL) | 18.7 mL/min/kg (Medium) | 4.3 mL/min/kg (Low) | 5.8 mL/min/kg (Low) |
| Oral Bioavailability (F) | 6.2% | 80% | Not fully specified (similar PK to this compound) |
| Plasma Clearance (CL) | 52.9 mL/min/kg (High) | 10.3 mL/min/kg | 8.6 mL/min/kg |
| Half-Life (t₁/₂) | 0.44 h (Short) | 1.6 h | 2.7 h |
In vivo studies using human SJSA1 osteosarcoma xenograft models in mice showed that this compound, at lower doses and exposures than RG7112, achieved significant tumor growth inhibition and regression, accompanied by biomarkers of apoptosis and anti-proliferation [3].
This compound is classified as a second-generation MDM2 inhibitor and has been evaluated in numerous clinical trials for various cancers, including acute myeloid leukemia (AML), solid tumors, and prostate cancer [3] [1]. It is important to note that, as of the latest information, no MDM2 inhibitor has yet received FDA approval for clinical use [4] [5]. The clinical development of these compounds continues, with research ongoing to overcome challenges such as dose-dependent hematological toxicity [1].
The diagrams below summarize the key relationships and experimental workflow involved in this compound's discovery.
Rational design pathway from lead compound to this compound.
Key experimental workflow for validating MDM2 inhibitors.
Idasanutlin (RG7388) is a selective, small-molecule antagonist of the MDM2-p53 protein-protein interaction. Its mechanism is summarized in the diagram below:
This compound binds MDM2, disrupting the p53-MDM2 interaction and restoring p53-mediated cell cycle arrest and apoptosis.
This compound mimics the three critical amino acid residues of p53 (Phe19, Trp23, Leu26) that interact with MDM2. By competitively binding to the p53-pocket on MDM2 with high affinity, it disrupts the MDM2-p53 interaction [1] [2]. This disruption leads to:
The tables below summarize this compound's activity, clinical progression, and synergistic combinations.
Table 1: Preclinical and Clinical Anti-Tumor Activity
| Model/Setting | Key Findings | Citation |
|---|---|---|
| SJSA-1 osteosarcoma cells | Induced apoptosis; potent cell viability reduction (EC₅₀ = 0.019 µM) | [3] |
| MCF-7 & U-2 OS cancer cells | Primarily induced cell cycle arrest, not apoptosis, at p53-specific doses | [3] |
| Phase I Clinical Trial (QDx5 schedule) | Maximum Tolerated Dose (MTD): 500 mg; Most common Adverse Events: diarrhea, nausea, thrombocytopenia | [5] |
| Phase I Clinical Trial | Best monotherapy response was Stable Disease (30.6% of patients), prolonged in some sarcoma patients | [5] |
Table 2: Synergistic Combination Therapies with this compound
| Combination Partner | Cancer Model | Observed Synergistic Effect & Proposed Mechanism | Citation |
|---|---|---|---|
| Venetoclax (Bcl-2 inhibitor) | p53 wild-type AML | Accelerated apoptosis kinetics; overcame cell-cycle dependent death limitation of this compound monotherapy. | [6] |
| Navitoclax (Bcl-2/Bcl-xL inhibitor) | T-cell ALL | Potent synergistic killing in vitro and significant survival extension in vivo; effective even in ETP-ALL. | [7] |
| Cytarabine / Doxorubicin (DNA damage agents) | AML, Sarcoma | Combines p53 activation with direct DNA damage, enhancing cell death. | [1] |
For researchers aiming to replicate key findings, here are summaries of central methodologies.
1. Protocol for In Vitro Cell Viability and Apoptosis Assay This protocol is used to assess the direct anti-proliferative and cell-killing effects of this compound.
2. Protocol for In Vivo Xenograft Efficacy Study This protocol evaluates the anti-tumor activity of this compound in a live animal model.
Despite its promise, the clinical application of this compound faces specific challenges.
De Novo Resistance Prolonged treatment of p53 wild-type cancer cells with this compound can lead to the development of secondary resistance. Studies show that this can occur through the acquisition of TP53 mutations in previously wild-type cells, allowing them to proliferate despite MDM2 inhibition [3]. This mirrors a weakness observed with earlier MDM2 inhibitors like Nutlin-3a [1] [3].
Novel p53-Independent Activity Intriguingly, a 2025 study suggests this compound can be repurposed for TP53-mutant Non-Small Cell Lung Cancer (NSCLC). The proposed mechanism is p53-independent, involving a ROS/p-p38/NOXA/caspase-3/GSDME axis that triggers both apoptosis and a pro-inflammatory form of cell death called pyroptosis [8]. This opens new avenues for research and application.
Dosing Strategy Clinical trials have explored various schedules to balance efficacy and toxicity. A once-daily for 5 days (QDx5) in a 28-day cycle was selected for further development as it provided the greatest cumulative exposure while mitigating dose-limiting toxicities like myelosuppression and gastrointestinal effects seen with more continuous dosing [5].
Idasanutlin (RG7388) is a second-generation, potent, and selective small-molecule antagonist of the MDM2-p53 protein-protein interaction, currently under investigation in numerous clinical trials for various cancers including acute myeloid leukemia, solid tumors, and lymphomas [1] [2]. As an orally available therapeutic agent, it represents a significant advancement in cancer treatment strategies that aim to reactivate the p53 tumor suppressor pathway in tumors retaining wild-type p53 [3]. The compound belongs to a class of drugs designed to disrupt the critical interaction between MDM2 and p53, where MDM2 normally functions as a negative regulator by targeting p53 for ubiquitination and proteasomal degradation [4].
The clinical relevance of this compound is underscored by its progression to Phase III clinical trials for relapsed or refractory Acute Myeloid Leukemia (NCT02545283), making it the only MDM2 inhibitor to reach this advanced stage of clinical development [1]. Its development addresses a significant unmet medical need, particularly for cancers where MDM2 amplification or overexpression leads to suppression of wild-type p53 tumor suppressor activity, which occurs in numerous human cancers without TP53 mutations [4].
The development of this compound originated from systematic structure-based drug design efforts that built upon earlier MDM2 inhibitor scaffolds. The structural evolution began with first-generation inhibitors MI-219 and RG7112, with the latter serving as a direct precursor to this compound [1]. Compound 11, featuring a pyrrolidine core with an IC₅₀ of 196 nM against MDM2, represented a critical intermediate during the optimization process [1]. This compound demonstrated over 50-fold greater potency compared to its enantiomer (IC₅₀ > 10,000 nM), highlighting the profound influence of stereochemistry on biological activity [1].
The optimization from Compound 11 to this compound resulted in a substantial 33-fold improvement in potency, with this compound achieving an IC₅₀ of 6 nM against MDM2 compared to 18 nM for RG7112 [1]. This significant enhancement was accomplished while maintaining favorable pharmacokinetic properties, including satisfactory microsomal stability and 80% oral bioavailability in preclinical models [1]. The structural modifications during this optimization process carefully balanced potency, physicochemical properties, and pharmacokinetic profiles to arrive at the clinical candidate.
Table 1: Potency Comparison of MDM2 Inhibitors in the Development Pipeline
| Compound | IC₅₀ (nM) | Relative Potency | Cellular IC₅₀ (SJSA-1) | Selectivity (wt-p53 vs mut-p53) |
|---|---|---|---|---|
| MI-219 | Not specified | Lead compound | Not specified | Not specified |
| RG7112 | 18 | 1x | ~400 nM | 20-fold |
| Compound 11 | 196 | ~0.1x | Not specified | Not specified |
| This compound | 6 | 3x | ~30 nM | 344-fold |
This compound features a pyrrolidine core scaffold incorporating four contiguous chiral centers, making it a structurally complex molecule with strict stereochemical requirements for optimal activity [1]. The pyrrolidine ring provides a semi-rigid, three-dimensional framework that properly orients key substituents for effective interaction with the hydrophobic binding pockets of MDM2 [5]. This saturated heterocycle offers significant advantages over flat aromatic systems, including enhanced exploration of pharmacophore space due to sp³-hybridization, improved stereochemical control, and increased three-dimensional coverage through pseudorotation [5].
The absolute configuration of the pyrrolidine scaffold is essential for maintaining high binding affinity and cellular potency. The specific stereochemistry allows the compound to properly mimic the α-helical conformation of p53's binding domain, particularly the critical Phe19, Trp23, and Leu26 residues that insert into deep hydrophobic pockets on the MDM2 surface [1] [2]. Enantiomeric forms of the pyrrolidine core demonstrate dramatically reduced potency, as evidenced by the >50-fold difference observed between Compound 11 and its enantiomer [1].
The pyrrolidine scaffold in this compound contains strategically designed substituents that mediate specific interactions with the MDM2 binding pocket:
4-Chlorophenyl group: This substituent inserts deeply into the Trp23 pocket of MDM2, forming critical hydrophobic interactions that contribute significantly to binding affinity [1]. The chlorine atom at the para-position provides optimal halogen bonding and hydrophobic complementarity within this subpocket.
Neopentyl group: Positioned to occupy the Phe19 pocket of MDM2, this bulky alkyl group creates extensive van der Waals contacts with the protein surface [1]. The branched conformation of the neopentyl group prevents free rotation and maintains optimal hydrophobic interactions.
3-Chlorophenyl group: This aromatic ring fits precisely into the Leu26 pocket of MDM2 and forms a π-π interaction with the surrounding His96 residue [1]. The meta-chloro substitution pattern provides the ideal geometry for this interaction.
Carbonyl group: The carbonyl functionality adjacent to the pyrrolidine nitrogen engages in hydrogen bonding with the backbone NH of His96, providing a crucial polar interaction that enhances binding specificity [1].
Table 2: Key Substituents and Their Interactions with MDM2 Binding Pockets
| Substituent | Structural Feature | MDM2 Binding Pocket | Key Interactions |
|---|---|---|---|
| 4-Chlorophenyl | Halogenated aromatic | Trp23 | Hydrophobic interactions, halogen bonding |
| Neopentyl | Branched alkyl | Phe19 | Van der Waals forces, hydrophobic contacts |
| 3-Chlorophenyl | Halogenated aromatic | Leu26 | π-π stacking with His96, hydrophobic interactions |
| Carbonyl Group | Hydrogen bond acceptor | His96 region | Hydrogen bonding with His96 backbone NH |
The binding mode of this compound with MDM2 has been elucidated through co-crystal structure analysis (PDB code: 4JRG), revealing critical molecular interactions that explain its high affinity and specificity [1]. This compound occupies the p53-binding cleft of MDM2 through extensive hydrophobic contacts and specific hydrogen bonding, effectively displacing the natural p53 protein [1].
The three aromatic substituents project into their respective subpockets with optimal shape complementarity, while the pyrrolidine core maintains the precise spatial orientation required for simultaneous engagement of all three binding sites [1]. The hydrogen bond between the carbonyl group and His96 backbone NH provides an anchoring polar interaction that enhances binding energy and specificity. This interaction network results in a binding free energy (ΔG) that correlates strongly with inhibitory activity in cellular assays [1].
The following diagram illustrates the key binding interactions between this compound and the MDM2 protein:
Binding interactions between this compound's substituents and MDM2 pockets
The inhibitory activity of this compound and its predecessors against MDM2-p53 interaction was quantitatively determined using competitive binding assays. The standard protocol involves:
Fluorescence Polarization Assay: This method utilizes a fluorescently labeled p53 peptide that binds to MDM2, resulting in high polarization values. Test compounds are incubated with MDM2 protein and the tracer peptide, and displacement of the tracer is measured by decreased fluorescence polarization [1].
IC₅₀ Determination: Serial dilutions of this compound (typically ranging from 0.1 nM to 10,000 nM) are prepared in DMSO and then in assay buffer. The compound is incubated with MDM2 protein and tracer peptide for 1-2 hours at room temperature. Fluorescence polarization is measured, and data are fitted to a four-parameter logistic equation to calculate IC₅₀ values [1].
Specificity Controls: Counter-screening against related proteins (e.g., MDM4) is essential to confirm selectivity. Binding to serum albumin may also be assessed to predict plasma protein binding [1].
Cellular activity of this compound is evaluated through multiple assays that measure p53 pathway activation and subsequent biological effects:
Cell Viability Assays: SJSA-1 osteosarcoma cells (with MDM2 amplification and wild-type p53) are treated with this compound for 72-120 hours. Viability is measured using MTT, CellTiter-Glo, or similar assays. IC₅₀ values are calculated from dose-response curves [1].
Western Blot Analysis: Cells are treated with this compound for 6-24 hours, followed by lysis and immunoblotting for p53, p21, MDM2, and cleavage products of PARP to confirm pathway activation and apoptosis induction [1].
Cell Cycle Analysis: Flow cytometry after propidium iodide staining determines cell cycle distribution following this compound treatment, typically showing G1 and/or G2 arrest in sensitive cell lines [1].
Apoptosis Assays: Annexin V staining and caspase activation assays quantify apoptosis induction in response to this compound treatment [1].
The antitumor efficacy of this compound is evaluated in human tumor xenograft models established in immunodeficient mice:
SJSA-1 Osteosarcoma Model: Mice bearing established SJSA-1 tumors are randomized to receive vehicle or this compound orally at various doses and schedules. Tumor volumes and body weights are measured regularly [1].
Dosing Regimens: this compound is typically administered orally once daily or on intermittent schedules (e.g., 5 days on/2 days off) for 2-4 weeks [1].
Pharmacodynamic Analysis: Tumors are harvested at various time points post-dose for analysis of p53, p21, and MDM2 protein levels by Western blot or immunohistochemistry [1].
Toxicology Assessment: Body weight changes, clinical observations, and hematological parameters are monitored to evaluate compound tolerability [1].
This compound demonstrates favorable pharmacokinetic properties that support its clinical development as an oral anticancer agent:
Metabolic Stability: In human liver microsomes, this compound shows low clearance (4.3 mL/min/kg), indicating good metabolic stability [1].
Oral Bioavailability: this compound achieves 80% oral bioavailability in preclinical models, significantly higher than the 6.2% observed for Compound 11 [1].
Half-life and Exposure: The compound exhibits a half-life of 1.6 hours with favorable area under the curve (AUC) and peak concentration (Cmax) parameters following oral administration [1].
Table 3: Comparative Pharmacokinetic Parameters of this compound and Related Compounds
| Parameter | Compound 11 | This compound | RG7112 |
|---|---|---|---|
| HLM CL (mL/min/kg) | 18.7 (Medium) | 4.3 (Low) | 5.8 (Low) |
| Oral AUC/Dose (μg·h/mL/mg/kg) | 0.02 | 1.3 | 5.0 |
| Cmax (μg/kg) | 0.5 | 9.9 | 15.5 |
| Plasma CL (mL/min/kg) | 52.9 (High) | 10.3 (Low) | 8.6 (Low) |
| Half-life (h) | 0.44 | 1.6 | 2.7 |
| Oral Bioavailability (%) | 6.2 | 80 | Not specified |
The comprehensive structure-activity relationship analysis of this compound reveals how strategic modifications to a pyrrolidine scaffold can yield highly potent and specific MDM2 inhibitors with favorable drug-like properties. The compound's success stems from the optimal spatial arrangement of hydrophobic substituents that effectively mimic the critical p53 residues Phe19, Trp23, and Leu26, combined with specific polar interactions that enhance binding affinity.
The pyrrolidine core provides an ideal three-dimensional framework for presenting these functional groups while maintaining sufficient conformational flexibility for optimal target engagement and sufficient rigidity for selectivity. The stereochemical complexity of this compound, with four contiguous chiral centers, underscores the importance of asymmetric synthesis in modern drug discovery, particularly for protein-protein interaction inhibitors.
This compound represents a significant advancement over first-generation MDM2 inhibitors, with improved potency, pharmacokinetic profile, and therapeutic index. Its progression to Phase III clinical trials validates the structure-based drug design approach that guided its development and highlights the continuing potential of the pyrrolidine scaffold in addressing challenging therapeutic targets like the MDM2-p53 interaction.
Idasanutlin (RG7388) is a second-generation, nutlin-class, orally bioavailable small-molecule antagonist of the MDM2-p53 interaction that has shown considerable promise in preclinical models of acute myeloid leukemia (AML). The therapeutic rationale for MDM2 inhibition in AML is particularly compelling given that approximately 80% of AML cases retain wild-type TP53, representing a vulnerable therapeutic target. MDM2 functions as the primary negative regulator of the p53 tumor suppressor protein by promoting its ubiquitination and subsequent proteasomal degradation. By disrupting the MDM2-p53 interaction, this compound stabilizes p53 protein levels, leading to reactivation of p53 signaling pathways that ultimately result in cell cycle arrest and apoptosis in AML cells. This mechanism is especially relevant in AML blasts that have developed oncogene addiction to MDM2 overexpression as a mechanism to suppress p53-mediated tumor suppression [1] [2].
The pharmacological profile of this compound represents a significant improvement over first-generation MDM2 antagonists, with enhanced potency and selectivity. Physiologically based pharmacokinetic (PBPK) modeling has demonstrated that this compound achieves sufficient systemic exposure following oral administration to sustain target engagement in xenograft models, with predictable linear pharmacokinetics supporting once-daily dosing regimens. Importantly, this compound is primarily metabolized by CYP3A4 and CYP2C8 enzymes, necessitating consideration of potential drug-drug interactions in clinical translation. The drug's favorable oral bioavailability enables straightforward administration in preclinical xenograft studies, closely mimicking potential clinical application [2].
This compound monotherapy demonstrates significant anti-leukemic activity across multiple AML xenograft models, though combination strategies have revealed substantially enhanced efficacy. In subcutaneous xenograft models established with MV4-11 cells (p53 wild-type AML with FLT3-ITD mutation), this compound treatment at 30 mg/kg orally daily for 21 days resulted in significant tumor growth inhibition, though complete regressions were uncommon. The monotherapy activity provides important proof-of-concept for on-target MDM2 inhibition and p53 pathway activation [3] [4].
The most compelling efficacy data emerge from rational combination strategies, particularly with Bcl-2 inhibitors. The combination of this compound with venetoclax (100 mg/kg orally daily) in MV4-11 subcutaneous xenografts resulted in dramatically superior anti-tumor activity compared to either agent alone, with combination treatment inducing sustained tumor regressions in the majority of animals. This combination strategy proved effective not only in subcutaneous models but also in more physiologically relevant orthotopic xenograft models, where leukemic cells home to bone marrow and other hematopoietic organs, closely mimicking human disease progression [3] [4].
Table 1: In Vivo Efficacy of this compound in AML Xenograft Models
| Model Type | Cell Line/PDX | Treatment | Dosing Regimen | Efficacy Outcome |
|---|---|---|---|---|
| Subcutaneous | MV4-11 | This compound + Venetoclax | 30 mg/kg + 100 mg/kg orally, daily for 21 days | Superior tumor growth inhibition vs monotherapies; sustained regressions |
| Orthotopic | MV4-11 | This compound + Venetoclax | 30 mg/kg + 100 mg/kg orally, daily for 21 days | Significant reduction in leukemic burden; improved survival |
| PDX | Primary AML samples | This compound monotherapy | Various doses (clinical equivalent) | Engraftment level-dependent response |
| Subcutaneous | MOLM-13 | This compound + Venetoclax | 30 mg/kg + 100 mg/kg orally, daily | Synergistic reduction in tumor volume |
The superior anti-tumor activity of this compound and venetoclax combination has been quantitatively demonstrated through multiple efficacy parameters. In the MV4-11 subcutaneous model, combination treatment resulted in near-complete tumor growth inhibition (approximately 95% compared to control), substantially exceeding the effects of either single agent. This enhanced anti-leukemic activity translated to significant survival benefit in orthotopic models, where combination-treated animals exhibited prolonged survival compared to those receiving monotherapy. The synergistic interaction between these agents has been confirmed through combination index calculations, with values substantially below 1.0, indicating true pharmacological synergy rather than merely additive effects [3] [4].
The therapeutic window for this compound combinations appears favorable, with xenografted mice tolerating the combination regimen without significant weight loss or overt toxicity signs during the 21-day treatment period. The durability of response has been demonstrated through tumor regrowth delay studies, where combination-treated animals maintained tumor suppression for extended periods following treatment cessation. These comprehensive efficacy data provide a strong preclinical rationale for clinical evaluation of this compound-venetoclax combinations in AML patients with wild-type TP53 [3] [4].
PDX models represent the most clinically relevant platform for evaluating novel AML therapeutics, as they maintain the genetic heterogeneity and phenotypic diversity of original patient samples. For AML PDX establishment, the NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mouse strain has emerged as the gold standard due to its superior engraftment capacity resulting from complete absence of adaptive immunity and reduced innate immunity. The optimization of PDX protocols has addressed the historical challenge of poor engraftment efficiency, particularly for frozen AML specimens [5] [6].
A critical advancement in PDX methodology involves the intrahepatic injection of primary AML cells into sublethally irradiated (1 Gy) NSG newborn pups (1-3 days old). This approach takes advantage of the heightened receptivity of the neonatal hematopoietic environment and has demonstrated significantly improved engraftment rates compared to traditional intravenous injection in adult mice. This technique involves injecting 50μL of cell suspension (containing 0.5-2×10^6 viable cells) directly into the neonatal liver using insulin syringes, with successful engraftment typically achieved within 3-6 months. The enhanced model demonstrates robust engraftment in peripheral blood, spleen, and bone marrow, effectively recapitulating the systemic nature of human AML [6].
Table 2: Xenograft Model Types and Applications in AML Preclinical Testing
| Model Characteristic | Patient-Derived Xenograft (PDX) | Cell Line-Derived Xenograft (CLDX) |
|---|---|---|
| Genetic Diversity | Retains original tumor heterogeneity | Limited to cell line genetic profile |
| Engraftment Time | 3-6 months | 4-8 weeks |
| Engraftment Rate | Variable (30-80%) | High (>90%) |
| Primary Applications | Biomarker validation, personalized therapy testing | High-throughput drug screening, mechanism studies |
| Key Strengths | Clinical relevance, maintains tumor stroma interactions | Reproducibility, scalability, well-characterized |
| Optimal Mouse Strain | NSG | NSG or NOD/SCID |
CLDX models provide a robust, rapid, and reproducible alternative for initial efficacy assessment of this compound-based therapies. These models utilize well-characterized AML cell lines such as MV4-11, MOLM-13, and OCI-AML-3 (all p53 wild-type) that can be readily engineered for mechanistic studies. For CLDX establishment, 6-8 week old NSG mice receive intravenous injection of 0.5-2×10^6 AML cells following sublethal conditioning with either busulfan (20 mg/kg) or irradiation (2.25 Gy), with both methods demonstrating comparable engraftment efficiency. The busulfan conditioning regimen is often preferred due to its milder impact on mouse health parameters including body weight, hemoglobin, and platelet counts [7].
The MV4-11 model (bearing FLT3-ITD mutation) has been extensively validated for this compound testing, with engraftment typically occurring within 4-6 weeks and resulting in reproducible systemic disease. These models enable quantitative assessment of anti-leukemic effects through serial peripheral blood monitoring using flow cytometry for human CD45+ cells, complemented by endpoint analysis of bone marrow, spleen, and other organ infiltration. The reproducibility and scalability of CLDX models make them ideally suited for dose-ranging studies and initial combination therapy assessments before advancing to more complex PDX models [3] [7] [4].
Longitudinal monitoring of leukemic engraftment represents a critical component of xenograft studies. For peripheral blood tracking, 20-40μL of blood is collected weekly from the tail vein into EDTA-coated tubes beginning 3-4 weeks post-injection. Samples are processed using RBC lysis buffer and stained with fluorescent antibodies against human CD45 and mouse CD45 to distinguish and quantify human leukemic cells by flow cytometry. This approach enables real-time assessment of disease progression and treatment response without requiring sacrifice of experimental animals [5] [7].
At experimental endpoints, comprehensive disease burden assessment is performed through multiparameter flow cytometry analysis of bone marrow (flushed from femurs and tibias), spleen (homogenized into single-cell suspensions), and other infiltrated organs. The percentage of human CD45+ cells in each compartment provides a quantitative measure of leukemic engraftment, with levels >20% in bone marrow generally considered indicative of successful engraftment. Additional histological examination of tissue sections can provide complementary information on extramedullary infiltration and tissue-specific pathology. For serial transplantation studies, cells from engrafted primary mice are transferred to secondary and tertiary recipients to assess leukemic stem cell activity and model disease progression [5] [7] [6].
The molecular mechanisms underlying this compound's anti-leukemic activity center on p53 pathway reactivation in wild-type TP53 AML models. This compound-mediated disruption of the MDM2-p53 interaction stabilizes p53 protein, leading to transcriptional activation of p53 target genes including p21 (CDKN1A) and BAX. This results in dual effects on AML cells: cell cycle arrest through the p21-mediated inhibition of cyclin-dependent kinases, and mitochondrial apoptosis initiation through Bax activation. The cell cycle effects are particularly pronounced, with this compound treatment inducing G1 arrest in consecutive cell cycles, with apoptosis becoming evident only after cells have progressed through at least two cell cycles under sustained MDM2 inhibition [3] [4].
The kinetics of apoptosis induction following this compound treatment reveals important insights into its mechanism. RNA sequencing analyses of this compound-treated AML cells show significant alterations in pathways associated with p53 signaling and cell cycle arrest (CCND1 pathway), but surprisingly few gene expression changes in direct apoptosis pathways. This indicates that this compound's effects are mediated primarily at the post-transcriptional level, with protein expression studies demonstrating that inhibition of the anti-apoptotic protein Mcl-1 contributes significantly to this compound activity. The delayed apoptosis induction observed with this compound monotherapy provided the rationale for combination strategies with direct apoptosis activators like venetoclax [3] [4].
Mechanism of this compound and combination therapy with venetoclax in AML.
The highly synergistic relationship between this compound and venetoclax represents a particularly promising therapeutic approach. The molecular basis for this synergy involves complementary mechanisms that accelerate apoptosis induction: while this compound treatment leads to cell cycle arrest and eventual apoptosis through p53-mediated pathways, venetoclax directly activates the mitochondrial apoptosis pathway by displacing pro-apoptotic BH3-only proteins like BIM from Bcl-2. The combination effectively removes the kinetic delay observed with this compound monotherapy, resulting in accelerated cell death induction [3] [4].
Protein expression time-courses have revealed that earlier inhibition of Mcl-1 in response to combination treatment significantly contributes to the superior combined activity. This effect appears to be post-translational, consistent with the limited gene expression changes observed with venetoclax treatment. The critical role of Mcl-1 inhibition has been confirmed through shRNA knockdown studies, where Mcl-1 depletion enhanced this compound sensitivity. Additionally, this compound-induced expression of pro-apoptotic Bcl-2 family members like Bax and Puma further primes AML cells for venetoclax-mediated apoptosis, creating a feed-forward loop that dramatically lowers the threshold for apoptosis commitment [3] [4].
Predictive biomarkers for this compound response are essential for patient stratification and maximizing therapeutic benefit. In TP53 wild-type AML, MDM2 protein expression levels in leukemic blasts have emerged as a promising predictive biomarker. Flow cytometry assessments of MDM2 expression in CD45dim blasts (and particularly in CD45dim/CD34+ subpopulations) have demonstrated significant association with clinical response to this compound-based therapy in clinical trials. Patients with higher MDM2 expression levels showed significantly improved composite complete remission rates compared to those with lower expression, providing a continuous variable measurement for response prediction [1].
This biomarker approach aligns with the concept of oncogene addiction, where AML cells that have become dependent on MDM2 overexpression for growth and survival show heightened sensitivity to MDM2 antagonism. The flow cytometry-based assessment of MDM2 expression offers practical advantages for clinical implementation, providing a quantitative measurement that can be performed routinely in diagnostic laboratories. When combined with TP53 mutation status (which provides negative predictive value), MDM2 expression analysis enables more precise patient stratification for this compound-based therapies than TP53 status alone [1].
The comprehensive preclinical data generated across multiple xenograft models provide strong rationale for clinical development of this compound in AML, particularly in combination with venetoclax. The consistent demonstration of synergistic anti-leukemic activity across different model systems, coupled with well-tolerated combination regimens, supports the ongoing clinical evaluation of this combination in patients with wild-type TP53 AML. The optimization of PDX and CLDX methodologies has enabled more physiologically relevant and predictive preclinical assessment, accelerating the translation of these findings to clinical testing.
This compound (RG7388) represents a second-generation MDM2 antagonist that has shown considerable promise in targeting cancers with wild-type TP53 status. As a highly selective small molecule inhibitor, this compound specifically disrupts the interaction between MDM2 and p53, effectively reactivating the p53 tumor suppressor pathway in malignancies where this critical pathway remains intact but is suppressed by MDM2 overexpression. The therapeutic significance of this compound lies in its ability to induce cell cycle arrest and apoptosis specifically in cancer cells, making it particularly valuable for hematologic malignancies like acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and solid tumors with wild-type TP53. Current clinical research focuses extensively on this compound both as a monotherapy and in combination with other targeted agents, with several phase I-III trials underway to establish its efficacy across various cancer types [1] [2].
The development of this compound marks a significant advancement over first-generation MDM2 inhibitors, offering enhanced potency, improved bioavailability, and reduced toxicity profiles. Its mechanism provides a non-genotoxic approach to cancer therapy, distinct from conventional chemotherapy that directly damages DNA. This technical review comprehensively examines the transcriptional response signatures associated with this compound treatment, drawing from recent RNA sequencing studies across various cancer models to elucidate the molecular mechanisms underlying its therapeutic effects and resistance patterns. Understanding these transcriptional networks is crucial for optimizing this compound-based therapies and identifying predictive biomarkers for patient stratification [3] [2].
This compound exerts its anti-tumor effects through highly specific binding to MDM2, disrupting the physiological interaction between MDM2 and p53. Under normal conditions, MDM2 functions as a negative regulator of p53 by promoting its ubiquitination and subsequent proteasomal degradation, maintaining p53 at low levels in non-stressed cells. In many cancers, MDM2 is overexpressed, leading to excessive suppression of p53 function even when the TP53 gene itself remains wild-type. By antagonizing MDM2, this compound stabilizes the p53 protein, allowing it to accumulate and function as a transcription factor that activates numerous downstream genes involved in tumor suppression [1] [4].
The binding of this compound to MDM2 occurs at the p53-interaction pocket, effectively displacing p53 and preventing its degradation. This leads to rapid stabilization and activation of p53, which subsequently translocates to the nucleus and binds to specific response elements in the promoter regions of target genes. The transcriptional programs activated by p53 in response to this compound treatment are context-dependent, varying by cell type, duration of exposure, and cellular microenvironment. However, the core response consistently involves initiation of either cell cycle arrest to allow DNA repair or apoptosis to eliminate damaged cells, depending on the extent of cellular stress and the specific genetic background of the cancer cells [4] [2].
The transcriptional activation by p53 following this compound treatment primarily affects three critical cellular processes:
Cell Cycle Control: p53 transcriptionally activates CDKN1A (p21), a potent cyclin-dependent kinase inhibitor that implements G1 cell cycle arrest by inhibiting CDK4/6-cyclin D and CDK2-cyclin E complexes. This arrest provides time for DNA repair before replication or triggers senescence if damage is irreparable.
Apoptosis Induction: p53 directly upregulates pro-apoptotic Bcl-2 family members including BAX and BBC3 (PUMA), which promote mitochondrial outer membrane permeabilization, cytochrome c release, and activation of the caspase cascade, leading to programmed cell death.
DNA Repair Mechanisms: p53 activates various DNA damage response genes including GADD45 and PCNA, which coordinate damage recognition and repair processes, providing an opportunity for cellular recovery before commitment to apoptosis [4] [2] [5].
The balance between these pathways determines cellular fate following this compound treatment, with the apoptotic response being particularly critical for therapeutic efficacy. Recent evidence suggests that this balance is influenced by additional factors including the specific MDM2 amplification status, presence of co-mutations, and the cellular background of the tumor type being treated [4] [5].
The transcriptional response to this compound consistently demonstrates strong activation of canonical p53 pathway genes across multiple cancer types. RNA sequencing studies in TP53 wild-type cancer models have identified a conserved gene signature that includes pronounced upregulation of p53 target genes involved in cell cycle arrest, apoptosis, and feedback regulation. The most consistently and strongly induced genes across studies include CDKN1A (p21), BAX, BBC3 (PUMA), MDM2, and GADD45A. This core signature represents a bona fide biomarker of target engagement and can be utilized both in preclinical models and clinical trials to confirm this compound's on-target activity [6] [2] [5].
The temporal dynamics of this transcriptional response follow a characteristic pattern, with peak p53 pathway activation occurring within 3-6 hours after treatment initiation, as demonstrated in pharmacokinetic/pharmacodynamic studies. The magnitude and duration of this response are dose-dependent and influenced by the specific cancer context. For instance, MDM2-amplified cancers such as SJSA-1 osteosarcoma cells show particularly robust and rapid induction of these transcripts, while other cancer types may demonstrate more moderate but still significant upregulation. The consistency of this core signature across diverse cancer types supports its utility as a pharmacodynamic biomarker for assessing this compound activity in both preclinical and clinical settings [3] [2].
Table 1: Transcriptional Responses to this compound Across Cancer Types
| Cancer Type | Most Upregulated Genes | Pathways Enriched | Functional Outcome |
|---|---|---|---|
| AML | CDKN1A, BAX, BBC3, MDM2, FDXR | p53 signaling, cell cycle arrest, apoptosis | Cell cycle arrest (G1), apoptosis after multiple cycles |
| CLL | CDKN1A, BAX, BBC3, MDM2, XPC | p53 signaling, DNA damage response, pro-apoptosis | Apoptosis in sensitive cases; DNA repair in resistant |
| T-ALL | BAX, BBC3, CDKN1A, TRIAP1, POLH | p53 signaling, pro-apoptotic BH3 genes | Modest apoptosis alone; synergy with BH3 mimetics |
| Neuroblastoma | CDKN1A, BAX, MDM2, FDXR, DDB2 | p53 signaling, cell cycle arrest, apoptosis | Tumor growth inhibition, enhanced with temozolomide |
| Osteosarcoma | CDKN1A, BAX, BBC3, MDM2, SERPINB5 | p53 signaling, cell cycle arrest | Cell cycle arrest (U-2 OS) or apoptosis (SJSA-1) |
In acute myeloid leukemia (AML) models, this compound treatment induces a transcriptional signature characterized by strong upregulation of p53 target genes with concomitant downregulation of cell cycle progression genes. RNA sequencing of MV4-11 and MOLM-13 AML cell lines treated with this compound revealed significant alterations to pathways associated with p53 signaling and cell cycle arrest, particularly the CCND1 pathway. Interestingly, the inhibitory effects of this compound in AML were found to be cell cycle-dependent, with cells arresting in G1 in consecutive cycles and apoptosis induction only becoming evident after cells had gone through at least two cell cycles. This pattern explains the delayed apoptosis observed in some AML models and has important implications for treatment scheduling and combination strategies [2].
In chronic lymphocytic leukemia (CLL), transcriptomic analysis of patient samples treated ex vivo with this compound revealed that sensitive samples exhibit upregulation of pro-apoptosis pathway genes, including PMAIP1 (Noxa), BAX, and BBC3 (PUMA). In contrast, resistant CLL samples show additional upregulation of DNA damage response pathway genes, suggesting an adaptive survival mechanism. Gene set enrichment analysis of differentially expressed genes between this compound-sensitive and resistant TP53 wild-type CLL samples demonstrated that while both groups show evidence of p53 pathway activation, the resistant samples activate a more robust DNA damage repair program, potentially counteracting the pro-apoptotic signals initiated by p53 activation. This signature provides insights into intrinsic resistance mechanisms and suggests potential combination strategies to overcome resistance [6] [5].
Comprehensive analysis of this compound-induced transcriptional responses primarily relies on RNA sequencing technologies that provide quantitative, genome-wide expression profiling. Standard protocols involve treating TP53 wild-type cancer cells with clinically relevant concentrations of this compound (typically in the range of 0.1-1 μM) for predetermined intervals (commonly 6-24 hours for initial response assessment), followed by total RNA extraction using quality-controlled methods. The recommended approach utilizes kits such as the RNeasy Mini kit (Qiagen) with rigorous quality assessment measures including RNA Integrity Number (RIN) values above 8.0, as determined by Agilent Bioanalyzer profiling, to ensure only high-quality RNA proceeds to sequencing [6] [2].
For sequencing itself, the Illumina platform (e.g., NovaSeq 6000) with minimum read depth of 33 million reads per sample and read length of 2×75 bp provides sufficient coverage for robust differential expression analysis. The TruSeq Stranded mRNA Sample Preparation Kit is commonly employed for library preparation, incorporating actinomycin D during second-strand synthesis to maintain strand specificity. This approach ensures accurate quantification of transcript abundance and directionality. For time-course experiments, sampling at multiple time points (e.g., 3h, 6h, 12h, 24h, 48h) captures the dynamic nature of the transcriptional response to this compound, revealing immediate-early, intermediate, and late-response genes that provide insights into the temporal regulation of biological processes following MDM2 inhibition [6] [2].
Table 2: Key Bioinformatics Tools for Transcriptional Signature Analysis
| Analysis Type | Recommended Tools | Key Parameters | Primary Output |
|---|---|---|---|
| Differential Expression | DESeq2, EdgeR, Limma | FDR < 0.05, |log2FC| > 1 | Lists of significantly upregulated/downregulated genes |
| Pathway Enrichment | GSEA, Enrichr | FDR < 0.25, NOM p-val < 0.05 | Enriched pathways and biological processes |
| Gene Set Enrichment | GSEA, GSVA | Permutations = 1000, min size = 15 | Ranked gene sets based on expression differences |
| Network Analysis | ARACNe-AP, GENIE3 | p-value < 0.05, DPI tolerance = 0 | Regulatory networks and key transcriptional regulators |
| Interactive Visualization | STAGEs | Customizable cutoffs | Volcano plots, enrichment plots, interactive charts |
The bioinformatic analysis of this compound-induced transcriptional changes typically begins with quality control of raw sequencing data using FastQC, followed by alignment to the appropriate reference genome (e.g., GRCh38) using splice-aware aligners like STAR. Following alignment, gene-level quantification is performed using featureCounts or similar tools, generating count matrices for downstream analysis. Differential expression analysis is then conducted using established packages such as DESeq2 or Limma, applying appropriate multiple testing correction (Benjamini-Hochberg FDR < 0.05 typically considered significant) and fold-change thresholds (commonly |log2FC| > 1) to identify genes significantly modulated by this compound treatment [7] [8].
For functional interpretation, gene set enrichment analysis (GSEA) and Enrichr are widely used to identify biological pathways, molecular functions, and regulatory motifs significantly overrepresented among the differentially expressed genes. These tools help translate gene lists into biologically meaningful insights by testing for coordinated changes in predefined gene sets, such as the Hallmark collections from MSigDB. Additionally, regulatory network inference approaches including ARACNe-AP and GENIE3 can identify master transcriptional regulators and reconstruct transcriptional networks affected by this compound treatment. For integrated visualization and analysis, platforms like STAGEs provide user-friendly interfaces that combine multiple analysis modalities, enabling researchers to generate publication-quality visualizations such as volcano plots, enrichment plots, and protein-protein interaction networks without requiring advanced programming skills [7] [8].
A significant challenge in this compound therapy is the development of acquired resistance, often associated with the emergence of TP53 mutations following prolonged treatment. Studies in multiple cancer models have demonstrated that extended exposure to this compound can select for TP53-mutated subpopulations that are no longer dependent on the MDM2-p53 interaction for survival. In U-2 OS osteosarcoma cells, for example, prolonged this compound treatment led to the generation of de novo TP53 mutations and the establishment of resistant cell populations. This resistance mechanism represents a fundamental limitation of MDM2-targeted therapy and mirrors similar observations with other MDM2 antagonists, highlighting the evolutionary pressure exerted on the p53 pathway by these agents [4].
Beyond TP53 mutations, transcriptomic analyses have identified alternative resistance mechanisms in various cancer types. In chronic lymphocytic leukemia, SF3B1 mutations have been identified as an independent predictive biomarker of resistance to this compound, with SF3B1-mutated CLL samples showing significantly reduced ex vivo sensitivity compared to SF3B1 wild-type samples. RNA sequencing of resistant CLL samples revealed enhanced DNA damage response pathways compared to sensitive samples, suggesting that augmented DNA repair capacity may represent an adaptive resistance mechanism. Additionally, differential expression of specific genes involved in apoptosis regulation and survival signaling has been observed in resistant samples, pointing to potential opportunities for combination therapies to overcome resistance [6] [5].
The transcriptional profiles of this compound-resistant cancer cells consistently show alterations in apoptosis-related genes and enhanced survival pathways. While resistant cells may still exhibit activation of certain p53 target genes (particularly those involved in cell cycle arrest like CDKN1A), they often show blunted induction of pro-apoptotic genes such as BAX, BBC3, and PMAIP1. This differential pattern suggests that resistant cells may activate cell cycle checkpoints without committing to apoptosis, effectively entering a dormant state that allows survival despite p53 activation. Additionally, resistant cells frequently upregulate anti-apoptotic Bcl-2 family members and survival factors that counterbalance the pro-death signals initiated by p53 [4] [5].
Network analysis of transcriptional data from resistant versus sensitive cells has identified several key regulatory nodes associated with the resistant phenotype. These include transcription factors involved in stress response, metabolic adaptation, and stemness programs that may enable cancer cells to withstand p53-mediated apoptosis. The resistance-associated signatures also frequently include genes involved in drug efflux transporters, xenobiotic metabolism, and epithelial-mesenchymal transition, suggesting multifaceted adaptation mechanisms. Understanding these resistance signatures provides valuable insights for developing strategies to prevent or overcome resistance, such as rational combination therapies that simultaneously target the primary p53 response and these adaptive survival mechanisms [4] [6] [5].
The transcriptional signatures induced by this compound provide a strong rationale for combination therapies that can enhance its anti-tumor efficacy. The robust upregulation of pro-apoptotic BH3-only proteins (e.g., BAX, BBC3) in response to this compound treatment creates a theoretical foundation for combining it with BH3 mimetics that inhibit anti-apoptotic Bcl-2 family proteins. This approach has been validated in multiple preclinical models, where this compound combined with venetoclax (Bcl-2 inhibitor) or navitoclax (Bcl-2/Bcl-xL inhibitor) demonstrated superior anti-tumor activity compared to either agent alone. The combination effectively accelerates commitment to apoptosis by simultaneously activating pro-apoptotic proteins and inhibiting their anti-apoptotic counterparts, resulting in synergistic cell death [2] [9].
Beyond BH3 mimetics, this compound has shown promising synergy with conventional chemotherapeutic agents and other targeted therapies. In neuroblastoma models, combination with temozolomide resulted in significantly greater tumor growth inhibition and increased survival compared to either treatment alone. In AML models, combinations with cytarabine have shown enhanced efficacy, though phase III clinical results have been mixed, highlighting the complexity of translating preclinical synergy to clinical benefit. The transcriptional signatures induced by this compound provide biomarkers for rational combination partner selection, with upregulation of specific pathways indicating potential vulnerabilities that can be exploited with complementary targeted agents [1] [3].
RNA sequencing studies of combination treatments have revealed the molecular basis for synergistic interactions between this compound and other agents. In AML models treated with this compound and venetoclax, combination treatment resulted in accelerated apoptosis induction compared to this compound alone, effectively bypassing the multi-cycle requirement for cell death observed with this compound monotherapy. Transcriptional analysis showed that while this compound alone significantly altered pathways associated with p53 signaling and cell cycle arrest, the combination with venetoclax resulted in relatively few additional transcriptional changes, suggesting that their synergistic effects are mediated mainly at the post-transcriptional level through protein interactions and mitochondrial priming [2].
In T-ALL models, the combination of this compound with navitoclax demonstrated marked synergistic response both in vitro and in vivo, with transcriptomic analyses revealing enhanced suppression of pro-survival pathways and more complete activation of the apoptotic machinery compared to single-agent treatments. The synergistic effects were particularly evident in patient-derived xenograft models, where combination treatment significantly increased overall survival compared to either agent alone. These transcriptional insights not only validate the rational combination approach but also provide biomarkers for patient selection and treatment monitoring in clinical settings, potentially enabling more personalized application of this compound-based combination therapies [9].
This compound stabilizes p53 by inhibiting MDM2, activating cell cycle arrest and apoptosis.
Workflow for RNA sequencing analysis of this compound transcriptional responses.
The transcriptional response signatures to this compound treatment provide crucial insights into its mechanism of action, predictive biomarkers, and resistance patterns. The consistent activation of core p53 pathway genes across diverse cancer types confirms its on-target activity, while cancer-type specific signatures offer opportunities for patient stratification and personalized treatment approaches. The integration of transcriptomic data with other molecular profiling dimensions continues to enhance our understanding of MDM2 inhibition biology and informs the development of next-generation therapeutic strategies.
Recent studies demonstrate the application of scRNA-seq to understand Idasanutlin's effects across various cancer types and experimental setups.
| Cancer Type / Model | Core Research Objective | Key Findings/Applications | Citation | | :--- | :--- | :--- | :--- | | Multiple Cancers (Cell Line Pools) | Profile transcriptional responses to various drugs (including Nutlin, an MDM2 inhibitor) across many cell lines simultaneously using MIX-Seq. | Successfully distinguished robust, TP53-wild-type (TP53 WT)-specific transcriptional responses from non-responding TP53-mutant lines. Identified drug mechanism of action (MoA) from transcriptional signatures [1]. | | Chronic Lymphocytic Leukemia (CLL) | Identify novel biomarkers of resistance and potential combination targets in primary TP53 WT CLL samples. | Sensitive samples showed upregulation of pro-apoptotic pathways. Resistant samples activated DNA damage response pathways, suggesting targets for combination therapies [2]. | | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Evaluate the efficacy of this compound alone and in combination with the Bcl-2/Bcl-xL inhibitor Navitoclax. | this compound alone induced modest apoptosis. Combination with Navitoclax resulted in synergistic apoptotic cell death in vitro and in vivo in patient-derived xenograft (PDX) models [3]. | | Chronic Myeloid Leukemia (CML) | Understand molecular consequences of combining this compound with the tyrosine kinase inhibitor Nilotinib. | Single-cell RNA-seq was performed on primary human CML cells from mouse bone marrow to study the combination's effects (Dataset: GSE218185) [4]. | | Ovarian Cancer & Pan-Cancer (In silico) | Identify new molecular scaffolds and predict inhibition responses using machine learning on multi-omics data. | this compound showed a robust response in TP53 WT cell lines. A similarity search identified potential new lead compounds from the ChEMBL database [5]. |
Here are the methodologies for key experiments cited in the research.
The MIX-Seq method allows for efficient profiling of drug responses across pooled cell lines [1].
This protocol details the process for analyzing primary patient material [2].
This workflow combines in vitro and in vivo methods to test combination therapies [3].
The table below consolidates key quantitative results from the studies.
| Metric / Finding | Relevant Context | Value / Outcome | Citation |
|---|---|---|---|
| Drug Sensitivity (IC50) | T-ALL PDX lines ex vivo | Varies, leading to combination therapy with Navitoclax [3]. | |
| Synergy Score (ZIP) | This compound + Navitoclax in T-ALL | Positive ZIP score confirming strong synergistic killing [3]. | |
| In Vivo Survival | T-ALL PDX models | Significant increase in overall survival for combination therapy vs. single agents or vehicle [3]. | |
| Transcriptional Response | TP53 WT vs. TP53 MUT cell lines | Robust response only in TP53 WT; minimal changes in TP53 MUT [1]. | |
| Key Upregulated Pathways | TP53 WT cell lines | p53 pathway, Apoptosis, DNA damage response [2] [1]. | |
| Key Downregulated Pathways | TP53 WT cell lines | Cell cycle processes [1]. | |
| Predictive Biomarker | CLL patient samples | SF3B1 mutations associated with resistance to this compound [2]. | |
| Machine Learning Model Performance | Random Forest for compound prediction | Mean AUC: 0.95 for predicting active MDM2 inhibitors [5]. |
The following diagrams, created with Graphviz, illustrate core concepts and experimental workflows from the research.
This diagram shows how this compound disrupts the MDM2-p53 interaction and triggers p53-mediated transcriptional programs, leading to cell fate decisions like cell cycle arrest and apoptosis.
core mechanism of this compound
This flowchart outlines the key steps in the MIX-Seq method, from pooling cell lines and drug treatment to single-cell RNA sequencing and computational demultiplexing and analysis.
MIX-Seq workflow steps
Acute myeloid leukemia (AML) remains a challenging hematologic malignancy with limited treatment options, particularly for patients with relapsed or refractory disease. The MDM2-p53 signaling axis represents a critical therapeutic target in oncology, as approximately 80% of patients with relapsed or refractory AML harbor wild-type TP53 (TP53WT) that may benefit from MDM2-targeted therapies [1]. Idasanutlin (RG7388) is a potent, selective second-generation MDM2 antagonist that disrupts the MDM2-p53 protein-protein interaction, preventing MDM2-mediated ubiquitination and degradation of p53 [2]. This stabilization allows p53 to exert its tumor suppressor functions, including cell cycle arrest and induction of apoptotic pathways in AML blasts [3]. The concept of "oncogene addiction" suggests that AML cells relying on MDM2 overexpression for growth suppression of p53 may be particularly vulnerable to MDM2 antagonism [3].
The development of reliable biomarkers to predict response to this compound has become a critical component of therapeutic development. While TP53 mutation status provides some predictive value, it primarily offers negative predictive value in the small patient subset (approximately 10-20%) with TP53 mutations and is largely uninformative for identifying responders among TP53 wild-type individuals [3]. This limitation has driven the investigation of MDM2 protein expression as a continuous variable biomarker that may better stratify patients likely to benefit from this compound-based therapies [3] [4]. Flow cytometry has emerged as a particularly valuable methodology for assessing MDM2 expression in leukemic blasts due to its ability to specifically interrogate the target cell population while excluding non-leukemic cells that could confound results [4].
The relationship between pre-treatment MDM2 protein expression and clinical response to this compound has been evaluated across multiple clinical trials. The foundational evidence comes from trial NP28679 (NCT01773408), a Phase 1/1b study evaluating this compound as monotherapy or in combination with cytarabine in relapsed or refractory AML patients [3]. Subsequent validation was provided by the MIRROS trial (NCT02545283), a phase 3 study that compared this compound plus cytarabine versus placebo plus cytarabine [1]. These studies collectively demonstrate that MDM2 expression levels in leukemic blasts, as measured by flow cytometry, significantly associate with clinical outcomes including composite complete remission (CRc) rates [3].
Table 1: Clinical Trial Characteristics for MDM2 Biomarker Validation
| Trial Identifier | Phase | Patient Population | Interventions | Key MDM2 Biomarker Findings |
|---|---|---|---|---|
| NCT01773408 [3] | 1/1b | Relapsed/refractory AML (n=89) | This compound mono- therapy or with cytarabine | MDM2 expression significantly associated with CRc (P=0.00019; AUC=0.74) |
| NCT02545283 [1] | 3 | Relapsed/refractory AML (n=447) | This compound + cytarabine vs placebo + cytarabine | Improved ORR with this compound but no OS benefit in overall population |
The predictive capacity of MDM2 protein expression has been assessed across multiple patient cohorts and cellular subpopulations. In the proof-of-principle training dataset (n=63), MDM2 expression in CD45dim blasts demonstrated significant association with composite complete remission (CRc) versus no response (Wilcoxon P=0.0039; AUC=0.73; 95% CI: 0.57-0.89) [3]. This finding was validated in a separate patient cohort treated with an optimized this compound formulation (n=29), which showed comparable or improved association (Wilcoxon P=0.0062; AUC=0.78; 95% CI: 0.60-0.95) [3] [4]. When analyzing the combined dataset (n=91), the association remained highly significant for both CD45dim blasts (Wilcoxon P=0.00019; AUC=0.74) and CD45dim/CD34+ blast subpopulations (Wilcoxon P=0.00046; AUC=0.73) [3].
Table 2: MDM2 Biomarker Performance Across Patient Cohorts and Cellular Subpopulations
| Cohort | n | Cell Population | Statistical Significance | Area Under Curve (AUC) | 95% CI |
|---|---|---|---|---|---|
| Proof-of-principle | 63 | CD45dim blasts | P=0.0039 | 0.73 | 0.57-0.89 |
| Proof-of-principle | 62 | CD45dim/CD34+ | P=0.024 | 0.68 | 0.49-0.87 |
| Validation cohort | 29 | CD45dim blasts | P=0.0062 | 0.78 | 0.60-0.95 |
| Validation cohort | 29 | CD45dim/CD34+ | P=0.0016 | 0.82 | 0.65-0.99 |
| Combined analysis | 91 | CD45dim blasts | P=0.00019 | 0.74 | 0.62-0.85 |
| Combined analysis | 91 | CD45dim/CD34+ | P=0.00046 | 0.73 | 0.61-0.84 |
| TP53 WT only | 73 | CD45dim blasts | P=0.00053 | 0.73 | 0.61-0.86 |
| TP53 WT only | 72 | CD45dim/CD34+ | P=0.0016 | 0.71 | 0.59-0.84 |
Restricting analysis to only TP53 wild-type patients (n=73) maintained significant association between MDM2 expression and response in both CD45dim blasts (P=0.00053; AUC=0.73) and CD45dim/CD34+ cells (P=0.0016; AUC=0.71), confirming the biomarker's value beyond TP53 mutation status alone [3]. Interestingly, no significant differences were noted in MDM2 expression/response association between different blast subpopulations (pairwise comparisons all P>0.1), suggesting that MDM2 protein expression measurements in various leukemic blast populations hold similar association with outcomes [4].
Sample Collection: Collect peripheral blood or bone marrow aspirate samples from AML patients prior to this compound treatment initiation. For bone marrow aspirates, mix with heparin immediately after collection and maintain at ambient temperature during transport [1].
Sample Processing: Process samples within 24 hours of collection. Isolate mononuclear cells using density gradient centrifugation (Ficoll-Paque PLUS, GE Healthcare) according to manufacturer specifications. Alternatively, use red blood cell lysis buffer (e.g., Ammonium-Chloride-Potassium [ACK] lysing buffer) for peripheral blood samples [4].
Cell Counting and Viability Assessment: Resuspend cells in appropriate flow cytometry buffer (e.g., PBS with 1% BSA) and determine cell count and viability using trypan blue exclusion or automated cell counters. Adjust concentration to 10-20 × 106 cells/mL for staining procedures [4].
Surface Antigen Staining: Aliquot 100μL of cell suspension (1-2 × 106 cells) into flow cytometry tubes. Add fluorochrome-conjugated antibodies against surface markers including CD45, CD34, and CD117 according to manufacturer recommendations. Incubate for 20-30 minutes at 4°C protected from light [4] [5].
Fixation and Permeabilization: Wash cells twice with flow cytometry buffer, then fix using 4% paraformaldehyde for 10 minutes at room temperature. Permeabilize cells using ice-cold 90% methanol or commercial permeabilization buffers for 10-30 minutes on ice [4].
Intracellular MDM2 Staining: After permeabilization, wash cells twice with flow cytometry buffer. Add anti-MDM2 antibody (clone IF2) or equivalent, titrated to optimal concentration. Include appropriate isotype controls for each sample. Incubate for 30-60 minutes at 4°C protected from light [3].
Data Acquisition: Wash cells twice and resuspend in flow cytometry buffer for acquisition. Acquire data using a high-sensitivity flow cytometer (e.g., BD FACSymphony, Beckman CytoFLEX S) capable of detecting 8+ parameters. Collect a minimum of 100,000 CD45+ events per sample to ensure adequate blast population analysis [1] [6].
Blast Identification: Identify leukemic blasts using CD45 versus side scatter gating, selecting CD45dim populations while excluding CD45bright lymphocytes [4]. Further refine using CD34 and/or CD117 to identify blast subpopulations [5].
MDM2 Expression Quantification: Analyze MDM2 expression specifically within gated blast populations. Set positive thresholds based on isotype controls or internal negative populations. Report MDM2 as percent positive cells and/or mean fluorescence intensity (MFI) relative to control [3].
Minimum Residual Disease (MRD) Assessment: For response monitoring, apply an 18-marker surface antigen panel to bone marrow aspirates collected at protocol-defined response assessment timepoints (typically Day 28 of each cycle) [6]. Define MRD positivity using laboratory-established thresholds (e.g., <1% vs >1% blasts) [6].
Figure 1: Experimental workflow for MDM2 protein expression assessment by flow cytometry in AML samples.
Instrument Calibration: Perform daily calibration using cytometer setup and tracking beads according to manufacturer guidelines. Validate instrument performance using compensation controls and intensity standardization beads [4].
Experimental Controls: Include the following controls in each experiment: (1) unstained cells, (2) fluorescence minus one (FMO) controls, (3) isotype controls, and (4) known positive and negative control cell lines (e.g., SJSA-1 as positive, SAOS-2 as negative) where available [7].
Between-Run Reproducibility: Assess reproducibility through duplicate samples and longitudinal quality control measures. Establish laboratory-specific reference ranges for MDM2 expression in known responsive and non-responsive populations [3].
The flow cytometry-based assessment of MDM2 protein expression represents a promising complementary diagnostic approach for this compound therapy in AML. This methodology aligns with the U.S. Food and Drug Administration's focus on patient enrichment strategies within the context of "complementary diagnostics" that employ continuous variable measurements against likelihood of response, rather than binary companion diagnostics [3]. The continuous nature of MDM2 expression measurements allows for refined patient stratification beyond the limitations of TP53 mutation status alone [4]. This is particularly valuable given that TP53 mutation status is inadequate as a standalone companion diagnostic for MDM2 antagonists in AML, as it conveys only negative predictive value in a small patient proportion (10-20%) while remaining largely uninformative for identifying responders among wild-type individuals [3].
The clinical utility of MDM2 assessment extends beyond initial response prediction to include monitoring of treatment response through minimal residual disease (MRD) assessment. Research has demonstrated that MRD assessment by flow cytometry at protocol-defined response timepoints (e.g., Day 28) provides prognostic stratification for patients achieving composite complete remission [6]. Specifically, patients with MRD <1% show significantly longer median progression-free survival (367 days) compared to those with MRD >1% (84 days; log-rank p-value < .001) [6]. This suggests that combining pre-treatment MDM2 expression with post-treatment MRD assessment may offer comprehensive biomarkers for this compound response prediction and monitoring.
Figure 2: Mechanism of this compound action disrupting MDM2-p53 interaction and activating p53 tumor suppressor functions.
Despite the promising association between MDM2 protein expression and this compound response, several challenges remain. The MIRROS phase 3 trial demonstrated that while adding this compound to cytarabine improved overall response rate (38.8% vs 22.0%; OR=2.25) in patients with relapsed/refractory AML, it did not improve overall survival or CR rates in the overall population [1]. This suggests that MDM2 expression may identify patients more likely to achieve response but does not necessarily guarantee survival benefit, potentially due to the development of resistance mechanisms.
Emerging research indicates that prolonged this compound treatment can lead to the generation of p53-mutated resistant cell populations, even in initially p53 wild-type models [7]. This development of secondary resistance through TP53 mutations has been observed across multiple MDM2 antagonists and represents a significant clinical challenge [7]. Future research directions should include:
Idasanutlin (RG7388) represents a second-generation MDM2 (Murine Double Minute 2) antagonist that has shown significant promise in the treatment of p53 wild-type Acute Myeloid Leukemia (AML). AML is a heterogenous hematological malignancy with limited treatment options, particularly for elderly patients unfit for intensive chemotherapy. The p53 tumor suppressor pathway remains wild-type in over 80% of AML cases, but its activity is frequently suppressed by overexpression of MDM2, a key negative regulator that promotes p53 degradation through ubiquitination and inhibits its transcriptional activity. This compound specifically binds to MDM2, disrupting the MDM2-p53 interaction and leading to stabilization and activation of the p53 pathway, ultimately inducing cell cycle arrest and apoptosis in AML cells.
The combination of this compound with venetoclax (a selective BCL-2 inhibitor) has demonstrated superior anti-tumor activity in p53 wild-type AML models through complementary mechanisms of action. While this compound activates p53-mediated transcriptional programs, venetoclax directly engages the mitochondrial apoptosis pathway by displacing pro-apoptotic proteins like Bim from BCL-2. This combination has shown synergistic effects in pre-clinical studies, accelerating cell death kinetics and overcoming the cell cycle-dependent limitations of MDM2 inhibition alone. Research has revealed that this compound treatment induces G1 cell cycle arrest, with apoptosis becoming evident only after cells have progressed through at least two cell cycles, whereas combination with venetoclax removes this dependency, resulting in more rapid cell death.
The selection of appropriate p53 wild-type AML cell lines is critical for evaluating this compound efficacy. Below are the recommended cell lines with their specific characteristics and culture requirements:
Table 1: AML Cell Lines for this compound Testing
| Cell Line | p53 Status | Key Characteristics | Culture Medium | Serum Supplement | Culture Conditions |
|---|---|---|---|---|---|
| MV4-11 | Wild-type | FLT3-ITD mutation, BCL-2 dependent | RPMI-1640 | 20% FCS | 37°C, 7% CO₂, humidified atmosphere |
| MOLM-13 | Wild-type | FLT3-ITD mutation | RPMI-1640 | 20% FCS | 37°C, 7% CO₂, humidified atmosphere |
| OCI-AML-3 | Wild-type | NPM1 mutation | Alpha-MEM | 20% FCS | 37°C, 7% CO₂, humidified atmosphere |
| HL-60 | Mutant | p53 mutant control line | RPMI-1640 | 10% FCS | 37°C, 7% CO₂, humidified atmosphere |
Regular authentication of cell lines should be performed using short tandem repeat (STR) profiling every 6 months to ensure identity and purity. Furthermore, mycoplasma testing should be conducted regularly using commercially available detection kits to prevent contamination that could compromise experimental results.
Cells should be maintained in exponential growth phase (typically 0.2-1.0 × 10⁶ cells/mL) through routine passage every 2-3 days. The culture medium should be supplemented with 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin in addition to the specified serum concentration. Proper aseptic techniques must be followed throughout all procedures, with cell counts and viability assessments performed using trypan blue exclusion on automated cell counters or manually with a hemocytometer. For experimental consistency, cells should be in the logarithmic growth phase at the time of drug treatment, typically 24 hours after the last passage.
This compound is typically provided as a lyophilized powder that requires reconstitution. Prepare a 10 mM stock solution by dissolving this compound in high-quality DMSO (dimethyl sulfoxide). Aliquot the stock solution into small volumes (10-20 μL) to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Under these conditions, the compound remains stable for at least 6 months. For working concentrations, serial dilutions should be prepared in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.2% to maintain cell viability.
Similar to this compound, prepare venetoclax as a 10 mM stock solution in DMSO. Aliquot and store under identical conditions. When used in combination studies with this compound, prepare fresh dilutions for each experiment and add to cells simultaneously. Vehicle controls containing the same concentration of DMSO as the highest drug-treated group must be included in all experiments to account for any solvent effects on cell viability.
The CellTiter-Glo Luminescent Cell Viability Assay measures ATP levels as an indicator of metabolically active cells, providing a sensitive method for quantifying cell viability in response to this compound treatment.
Annexin V staining coupled with propidium iodide (PI) incorporation provides a reliable method for quantifying apoptosis and distinguishing between early apoptotic, late apoptotic, and necrotic cell populations.
Table 2: Expected Response Patterns in p53 Wild-type vs. Mutant Cell Lines
| Parameter | p53 Wild-type Cells | p53 Mutant Cells |
|---|---|---|
| Viability Reduction (72h) | Significant decrease (IC₅₀ typically 76 ± 84 nM) | Minimal to no response |
| Apoptosis Induction | Dose-dependent increase in Annexin V+ cells | Baseline apoptosis levels |
| Cell Cycle Effects | G₁ arrest after 24-48 hours | No specific cell cycle arrest |
| p53 Pathway Activation | Increased p53, p21, and MDM2 protein levels | No pathway activation |
| Combination with Venetoclax | Synergistic effect (Bliss synergy score >0) | Additive or antagonistic effects |
Dose-response curves should be generated by plotting percentage viability against the logarithm of drug concentration. Calculate both relative IC₅₀ (mid-point between upper and lower plateaus) and absolute IC₅₀ (concentration that reduces viability to 50% of control) using four-parameter nonlinear regression in software such as GraphPad Prism or equivalent.
For combination studies with venetoclax, evaluate synergy using the Bliss independence model or calculate combination indices (CI) according to the method of Loewe. A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism. The combination index can be calculated using the formula:
[ \text{Combination Index} = \frac{C_{A,comb}}{IC_{x,A}} + \frac{C_{B,comb}}{IC_{x,B}} ]
Where (C_{A,comb}) and (C_{B,comb}) are the concentrations of drugs A and B in combination that produce effect x, and (IC_{x,A}) and (IC_{x,B}) are the concentrations of each drug alone that produce the same effect.
All experiments should be performed with a minimum of three biological replicates, each with at least two technical replicates. Data should be presented as mean ± standard deviation. Use appropriate statistical tests (Student's t-test for two groups, ANOVA with post-hoc testing for multiple groups) with significance set at p < 0.05. For synergy calculations, 95% confidence intervals should be reported.
The following diagram illustrates the complete experimental workflow for evaluating this compound in AML cell lines, from cell culture to data analysis:
Diagram 1: Experimental workflow for evaluating this compound in AML cell lines
The molecular mechanism of this compound action and its combination with venetoclax involves key signaling pathways in p53 wild-type AML cells:
Diagram 2: Molecular mechanisms of this compound and combination therapy in AML cells
| Feature | Description |
|---|---|
| Chemical Class | Second-generation imidazoline-based MDM2 inhibitor [1]. |
| Primary Target | p53-binding pocket on the N-terminus of MDM2 (residues 17-125) [2] [1]. |
| Binding Mechanism | Mimics the α-helical structure of p53, competitively inhibiting the MDM2-p53 protein-protein interaction (PPI) [1] [3]. |
| Key Interaction Sites | Occupies three hydrophobic pockets on MDM2, mimicking p53 residues Phe19, Trp23, and Leu26 [1]. |
| Critical Functional Group | The m-methoxybenzoic acid moiety is crucial for high-affinity binding; modification (e.g., caging) ablates activity [4]. |
| Comparative Potency | Exhibits superior binding affinity and pharmacokinetic properties compared to first-generation inhibitors (e.g., Nutlin-3a, RG7112) [1] [3]. |
Although a full protocol is not available, the search results provide insights into the structural and mechanistic basis for docking studies, which can inform your experimental design.
The following diagram illustrates the logical relationship and workflow of the key steps involved in such a molecular docking and validation study.
To construct a detailed application note, you would need to supplement the information above with specific parameters from dedicated computational chemistry resources. I hope the summarized data and contextual insights provide a solid foundation for your work.
The combination of idasanutlin (an MDM2 antagonist) and venetoclax (a BCL-2 inhibitor) represents an innovative therapeutic approach that leverages complementary pathways to induce synergistic apoptosis in cancer cells. This strategy is particularly relevant for malignancies retaining wild-type TP53 status, where p53 tumor suppressor function can be reactivated through MDM2 inhibition while simultaneously targeting the mitochondrial apoptosis pathway via BCL-2 inhibition. The mechanistic foundation of this combination lies in the interconnected nature of the p53 and BCL-2 protein families in regulating programmed cell death. Preclinical evidence demonstrates that dual targeting of these pathways results in enhanced anti-tumor activity across diverse cancer types, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and neuroblastoma, providing a strong rationale for clinical translation of this combination strategy.
The molecular basis for synergy centers on the ability of this compound to disrupt the MDM2-p53 interaction, leading to p53 stabilization and subsequent transcriptional activation of pro-apoptotic BCL-2 family members, including PUMA, BAX, and NOXA [1] [2]. This creates a cellular environment primed for apoptosis by increasing the pool of "primed" mitochondria that are sensitized to BCL-2 inhibition. Venetoclax then directly engages this primed state by selectively inhibiting BCL-2, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation. Importantly, research has shown that this combination can overcome resistance mechanisms associated with either monotherapy, particularly in malignancies with high MCL-1 expression, through enhanced NOXA-mediated MCL-1 inhibition [3].
Table 1: Key Molecular Mechanisms of this compound and Venetoclax Combination Therapy
| Component | Primary Target | Key Molecular Effects | Downstream Consequences |
|---|---|---|---|
| This compound | MDM2-p53 interaction | p53 stabilization and accumulation, Cell cycle arrest (G1), Transcriptional activation of p53 target genes | ↑ PUMA, BAX, NOXA, p21, MDM2, Reduced MCL-1 stability |
| Venetoclax | BCL-2 | Displacement of pro-apoptotic proteins (BIM, BAX), BCL-2 inhibition | Mitochondrial outer membrane permeabilization, Cytochrome c release, Caspase activation |
| Synergistic Effects | Complementary pathways | Enhanced NOXA expression, MCL-1 inhibition, Accelerated apoptosis kinetics | Overcome monotherapy resistance, Bypass cell cycle-dependent cytotoxicity |
The synergistic potential of this compound and venetoclax has been extensively demonstrated across diverse cancer models. In p53 wild-type AML cell lines (MV4-11, MOLM-13, OCI-AML-3), the combination resulted in strong synergy with combination index (CI) values ranging from 0.004 to 0.69 (where CI < 1 indicates synergy) [2]. Similar synergistic effects were observed in neuroblastoma models, where the combination of this compound with venetoclax or the BCL-2/BCL-xL inhibitor navitoclax demonstrated CI values between 0.25-0.29 in TP53 wild-type cell lines (NGP, IMR-32, SH-SY5Y) [1] [4]. The combination was particularly effective in inducing rapid apoptosis as evidenced by significantly increased caspase-3/7 activity and PARP cleavage compared to either agent alone. In high-risk and relapsed ALL models, this compound demonstrated potent single-agent activity (mean IC50 = 76 ± 84 nM) which was well below clinically achievable concentrations, and when combined with navitoclax showed enhanced efficacy across various ALL subtypes including KMT2A-rearranged, Ph+, and TCF3::HLF [3].
The translational potential of this combination has been validated in multiple xenograft models. In orthotopic neuroblastoma models, mice treated with both this compound and venetoclax exhibited drastically lower tumor weights compared to either treatment alone, with acceptable toxicity profiles [1] [4]. Similarly, in AML subcutaneous and orthotopic xenograft models, the combination demonstrated superior anti-tumor activity compared to monotherapy, resulting in significantly reduced tumor growth and improved survival [2]. The combination was effective at drug concentrations safely attainable in humans, with in vivo efficacy observed at venetoclax doses of 100 mg/kg orally and this compound at 30 mg/kg orally in murine models [2]. Importantly, the synergistic activity appeared consistent across different administration schedules and was maintained in models representing high-risk genetic backgrounds.
Visualization 1: Molecular Mechanism of this compound and Venetoclax Synergistic Combination. The diagram illustrates how MDM2 inhibition and BCL-2 inhibition converge to enhance mitochondrial apoptosis through complementary pathways.
A phase 1b trial (NCT02670044) evaluated venetoclax-idasanutlin in patients with relapsed/refractory (R/R) AML who were ineligible for cytotoxic chemotherapy [5]. The study employed a two-dimensional dose escalation (n = 50) followed by dosing schedule optimization (n = 6) to evaluate reduced venetoclax schedules. The combination demonstrated manageable safety with common adverse events including diarrhea (87.3%), nausea (74.5%), vomiting (52.7%), hypokalemia (50.9%), and febrile neutropenia (45.5%). During dose escalation, across all doses, the composite complete remission (CRc) rate was 26.0% with an additional 12% achieving morphologic leukemia-free state (MLFS). For the anticipated recommended phase 2 doses (venetoclax 600 mg + this compound 150 mg; venetoclax 600 mg + this compound 200 mg), the combined CRc rate was 34.3% with a MLFS rate of 14.3%.
Notably, biomarker analysis revealed specific genetic associations with treatment response. Pretreatment IDH1/2 and RUNX1 mutations were associated with higher CRc rates (50.0% and 45.0%, respectively), while patients with TP53 mutations showed a lower CRc rate of 20.0%, with responses noted primarily among those with co-occurring IDH and RUNX1 mutations [5]. Of particular interest, emergent TP53 mutations were observed in 12 out of 36 evaluable patients, with 22 of 25 mutations present at baseline with low variant allele frequency (median 0.0095%), suggesting that the combination may select for pre-existing TP53 mutant clones rather than inducing novel mutations.
Table 2: Clinical Efficacy of Venetoclax-Idasanutlin in R/R AML (Phase 1b Trial NCT02670044)
| Efficacy Parameter | All Doses (n=50) | Anticipated RP2D (n=35) | TP53 Mutant (n=10) | IDH1/2 Mutant | RUNX1 Mutant |
|---|---|---|---|---|---|
| CRc Rate | 26.0% | 34.3% | 20.0% | 50.0% | 45.0% |
| MLFS Rate | 12.0% | 14.3% | Not reported | Not reported | Not reported |
| Overall Response (CRc+MLFS) | 38.0% | 48.6% | Not reported | Not reported | Not reported |
| Key Adverse Events | Diarrhea (87.3%), Nausea (74.5%), Vomiting (52.7%), Hypokalemia (50.9%), Febrile neutropenia (45.5%) |
While the most extensive clinical data exists for AML, preliminary evidence suggests potential efficacy in other hematologic malignancies. In ALL, where TP53 mutations are relatively rare (<10% at diagnosis and up to 30% at relapse), the combination strategy represents a particularly promising approach [3]. Additionally, studies with novel BCL-2 inhibitors such as lisaftoclax (APG-2575) have shown clinical activity in R/R chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) with an objective response rate of 62.5% in BTK-refractory patients and in combination with azacitidine in myeloid malignancies, demonstrating a 40.4% overall response rate in R/R AML/MPAL [6]. These findings support the broader potential of BCL-2 inhibition combinations across hematologic cancers.
Cell Culture and Reagents:
Viability and Synergy Assessment:
Apoptosis and Cell Cycle Analysis:
Xenograft Models:
Drug Administration and Efficacy Assessment:
Pharmacodynamic and Biomarker Assessments:
The molecular profile of tumors is a critical determinant of response to this compound and venetoclax combination therapy. Assessment of TP53 status is essential, as the combination demonstrates maximal efficacy in TP53 wild-type malignancies [5] [3]. In AML, additional molecular profiling for IDH1/2 and RUNX1 mutations can help identify patients most likely to respond, with these mutations associated with higher CRc rates (50.0% and 45.0%, respectively) [5]. For neuroblastoma and other solid tumors, evaluation of MDM2 amplification or overexpression and BCL-2 expression levels may provide predictive value [1] [4]. Implementation of sensitive TP53 mutation detection methods is recommended, as emergent TP53 mutations frequently originate from pre-existing clones with low variant allele frequency (as low as 0.0006% detected by duplex sequencing) [5].
Recommended biomarker assessments:
The administration schedule requires careful consideration to balance efficacy and toxicity. Clinical evidence supports different approaches:
Continuous Dosing:
Reduced Venetoclax Schedules:
Recommended dose modification strategies:
The combination of this compound and venetoclax represents a promising targeted therapeutic strategy for TP53 wild-type malignancies, particularly in relapsed/refractory AML. The compelling preclinical synergy observed across diverse cancer models has been translated to clinical activity in early-phase trials, with manageable safety profiles and encouraging efficacy in difficult-to-treat populations. Future research directions should focus on optimizing patient selection through comprehensive biomarker development, exploring alternative dosing schedules to improve the therapeutic index, and evaluating this combination in earlier lines of therapy and in combination with other targeted agents. Additionally, the development of next-generation MDM2 antagonists and BCL-2 inhibitors with improved pharmacokinetic properties and reduced toxicity may further enhance the potential of this dual-targeting approach in cancer therapeutics.
Single-cell RNA sequencing (scRNA-seq) has revolutionized cancer drug discovery by enabling researchers to investigate cellular heterogeneity and drug responses at unprecedented resolution. Unlike bulk RNA sequencing that provides averaged transcriptional profiles, scRNA-seq captures the diversity of cellular responses within complex populations, making it particularly valuable for understanding variable responses to targeted therapies in cancer cell lines. The integration of scRNA-seq with drug screening approaches allows for the identification of distinct cell subpopulations, rare resistant cells, and context-specific mechanisms of action that would otherwise be obscured in bulk analyses.
Idasanutlin (RG7388) is a second-generation MDM2-p53 binding antagonist with enhanced potency, selectivity, and bioavailability compared to earlier compounds [1]. It functions by disrupting the interaction between MDM2 and tumor suppressor p53, preventing ubiquitination and proteasomal degradation of p53, thereby stabilizing and activating p53-mediated transcriptional programs in TP53 wild-type (TP53 WT) cancers [2]. This activation leads to cell cycle arrest and apoptosis through both intrinsic and extrinsic apoptotic pathways. This compound has shown promising activity in early-stage clinical trials, particularly in hematological malignancies and certain solid tumors, and serves as an excellent candidate for scRNA-seq drug screening approaches due to its mechanism-based transcriptional responses [1] [2].
A well-designed scRNA-seq drug screening experiment with this compound requires careful consideration of multiple experimental parameters to ensure reproducible and biologically meaningful results. The comprehensive workflow typically spans 4-6 weeks from cell preparation to data analysis, encompassing both wet-lab and computational components. The key strength of this approach lies in its ability to profile multiplexed cell lines under identical treatment conditions, reducing batch effects and enabling direct comparison of context-specific responses [3]. This is particularly valuable for this compound studies, as response heterogeneity across different genetic backgrounds can be simultaneously captured at single-cell resolution.
The experimental framework should accommodate both time-course analyses (to capture dynamic transcriptional changes) and dose-response relationships (to identify concentration-dependent effects). For this compound specifically, early time points (6-24 hours) are crucial for capturing direct p53 activation events, while later time points (48-72 hours) may better reveal apoptotic and secondary responses [1] [3]. The multiplexing capacity of modern scRNA-seq approaches like MIX-Seq enables pooling of dozens to hundreds of cancer cell lines in a single experiment, significantly increasing throughput while reducing technical variability and costs [3].
Genetic Background Considerations: Prioritize TP53 WT status verification through sequencing before inclusion, as this compound specifically targets the MDM2-p53 interaction. Include cell lines with diverse genetic backgrounds and tissue origins to capture context-specific vulnerabilities. Incorporate both sensitive and inherently resistant models (e.g., SF3B1 mutant lines in hematological cancers) to study resistance mechanisms [1].
Culture & Pooling Optimization: Maintain all cell lines in appropriate media with regular mycoplasma testing. For multiplexed experiments, establish optimal pooling ratios (typically 1:1 for similar growth rates) through pilot studies using cell line-specific SNPs or barcodes. Use fluorescence-activated cell sorting (FACS) to ensure >90% viability before library preparation, as dead cells significantly impact data quality.
This compound Preparation & Dosing: Prepare fresh this compound stock solutions in DMSO for each experiment, with final DMSO concentrations not exceeding 0.5% (v/v). Include vehicle control treatments (DMSO-only) for every cell line and time point. Based on published studies, effective concentrations range from 1 nM to 10 µM, with 1 µM often used for robust p53 pathway activation in 6-hour treatments [1] [3].
Time Course Design: Implement a staggered harvest approach to ensure consistent processing across time points. Key transcriptional changes for this compound are typically observable at 6 hours (early p53 pathway activation), 24 hours (cell cycle arrest genes), and 48-72 hours (apoptotic signatures) [3] [1]. Include replicate experiments (minimum n=3) performed on different days to account for biological variability.
The quality of single-cell suspensions is paramount for successful scRNA-seq experiments. The following protocol is optimized for cancer cell lines treated with this compound:
Cell Harvest & Washing: Gently dissociate adherent cells using enzyme-free dissociation buffers to minimize stress responses that could confound drug response signatures. Centrifuge at 300-400 × g for 5 minutes at 4°C and wash twice with cold PBS containing 0.04% BSA.
Viability & Concentration Optimization: Count cells using automated cell counters or hemocytometers, and assess viability via trypan blue exclusion (>90% required). For 10x Genomics platforms, adjust concentration to 700-1,200 cells/µL in PBS with 0.04% BSA to target optimal recovery of 5,000-10,000 cells per sample.
Multiplexing Approaches (Optional): For MIX-Seq experiments involving pooled cell lines, incorporate cell hashing antibodies [3] prior to pooling to facilitate sample demultiplexing. Incubate cells with hashtag antibodies (1:200-1:500 dilution) for 30 minutes on ice, wash twice with cold PBS + BSA, then pool cell lines in predetermined ratios.
The following steps describe library preparation using the 10x Genomics Chromium platform, though principles apply to other droplet-based systems:
Single-Cell Partitioning & Barcoding: Load cells onto the Chromium Chip according to manufacturer's instructions, targeting 10,000 cells per sample as overloading can significantly impact data quality. Use the Chromium Next GEM Single Cell 3' or 5' Reagent Kits (v3.1 or later) for consistent performance.
cDNA Amplification & Library Construction: Perform reverse transcription, cDNA amplification (12-14 cycles), and library construction according to 10x Genomics protocols. Incorporate unique dual indexes (UDIs) to enable sample multiplexing during sequencing. For multi-ome approaches (scRNA-seq + scATAC-seq), use the Chromium Single Cell Multiome ATAC + Gene Expression kit [4].
Quality Control & Sequencing: Assess library quality using Agilent Bioanalyzer (expect peak ~500-700bp for 3' gene expression) and quantify via qPCR. Pool libraries at equimolar ratios and sequence on Illumina NovaSeq 6000 with recommended read lengths: 28 bp Read1 (cell barcode + UMI), 10 bp i7 index, 10 bp i5 index, and 90 bp Read2 (transcript). Target 50,000-100,000 reads per cell for standard gene expression libraries.
Computational analysis begins with raw sequencing data conversion to gene expression matrices, followed by rigorous quality control:
Base Calling & Demultiplexing: Process BCL files to FASTQ format using bcl2fastq or mkfastq (10x Genomics). Demultiplex samples using cell hashing information (if applicable) with tools like CITE-seq-Count or Seurat::HTODemux.
Gene Expression Quantification: Align reads to appropriate reference genomes (GRCh38) using STARsolo or CellRanger (10x Genomics) and generate feature-barcode matrices. For multiplexed experiments without hashtags, implement SNP-based demultiplexing using tools like demuxlet or souporcell [3].
Quality Control & Filtering: Filter cells using thresholds optimized for your data: 500-6,000 detected genes/cell, <10-20% mitochondrial reads (varies by cell type), and removal of empty droplets using EmptyDrops [4]. Exclude potential doublets using DoubletFinder or scDblFinder.
Identify cell populations and states through unsupervised clustering and annotation:
Normalization & Variable Feature Selection: Normalize data using SCTransform (recommended) or LogNormalize in Seurat. Identify 2,000-3,000 highly variable genes for dimensionality reduction.
Dimensionality Reduction & Clustering: Perform PCA on variable genes, then implement graph-based clustering in UMAP space using resolutions of 0.1-2.0 (adjust based on dataset complexity). For large datasets, use Harmony or fastMNN to correct batch effects [4] [5].
Cell Type Annotation: Assign cell identities using canonical marker genes and reference-based approaches (SingleR, Azimuth). For cancer cell lines, verify identity using SNP fingerprints and distinguish from potential contaminants [3].
Characterize this compound responses at single-cell resolution:
Differential Expression Analysis: Identify condition-specific genes using FindMarkers in Seurat or propeller in limma, comparing this compound-treated vs. vehicle control cells within each cluster or cell type. Use adjusted p-value < 0.05 and log2 fold change > 0.1-0.25 thresholds.
Pathway & Signature Scoring: Perform gene set enrichment analysis (GSEA) using Hallmark, KEGG, and Reactome collections. Calculate specific signature scores (p53 pathway, apoptosis, cell cycle) using AUCell, AddModuleScore, or GSVA [5].
Trajectory & Pseudo-temporal Analysis: Reconstruct cellular dynamics using Monocle3, Slingshot, or PAGA to model transitions from sensitive to resistant states or drug-induced differentiation programs.
Machine Learning Integration: Implement random forest, SVM, or neural network classifiers to predict drug sensitivity features and identify resistance signatures [6].
scRNA-seq studies have revealed critical insights into this compound's mechanisms of action and resistance patterns:
Transcriptional Response Signatures: this compound treatment in TP53 WT cell lines induces robust p53 pathway activation within 6 hours, characterized by upregulation of CDKN1A (p21), MDM2, BAX, and PUMA. By 24 hours, strong cell cycle arrest signatures (downregulation of G2/M checkpoint genes) and apoptotic pathway activation become prominent [3] [1]. These responses are largely absent in TP53 mutant lines, confirming the drug's mechanism-specific activity.
Cellular Heterogeneity in Response: Even in nominally sensitive TP53 WT populations, scRNA-seq reveals distinct response subpopulations, including cells primed for apoptosis, others entering senescence, and rare drug-tolerant persister (DTP) cells that survive treatment [7]. DTP cells often exhibit enhanced amino acid metabolism, stress response pathways, and stem-like properties that may be targeted in combination therapies.
Resistance Mechanisms: Beyond TP53 mutations, resistance mechanisms include SF3B1 mutations (particularly in hematological malignancies), elevated MDM4 expression, and enhanced DNA damage repair pathways [1]. scRNA-seq has further identified metabolic adaptations in resistant cells, including upregulated amino acid metabolism and oxidative phosphorylation, suggesting potential combination targets.
The high-resolution data from scRNA-seq drug screens directly informs clinical development:
Predictive Biomarker Identification: scRNA-seq facilitates discovery of both cell-intrinsic and microenvironmental resistance mechanisms. Studies have identified amino acid metabolism signatures [5] and T cell exhaustion markers [8] that predict this compound response in specific contexts, enabling better patient stratification.
Combination Therapy Strategies: scRNA-seq data has revealed rational combination partners for this compound, including BCL-2 inhibitors (venetoclax) in hematological malignancies, MEK inhibitors in solid tumors, and immune checkpoint blockers to enhance T-cell-mediated clearance [2] [9]. The identification of metabolic dependencies in resistant cells further suggests combinations with metabolic inhibitors.
Clinical Trial Correlations: In phase Ib/II trials of this compound combinations, tumor-specific HLA-ABC expression conservation was observed in most patients with clinical benefit, validating immune mechanisms identified in scRNA-seq studies [2]. Additionally, p21 induction served as a reliable pharmacodynamic marker of target engagement.
Table 1: Key Reagents and Equipment for scRNA-seq Drug Screening with this compound
| Category | Specific Reagents/Equipment | Supplier/Catalog Number | Notes |
|---|---|---|---|
| Cell Culture | This compound (RG7388) | Custom synthesis/Astex Pharmaceuticals | >99% purity, dissolve in DMSO [1] |
| RPMI-1640 medium | Sigma-Aldrich/R8758 | Supplement with 10% FCS | |
| Cell dissociation buffer | Thermo Fisher/13151014 | Enzyme-free for sensitive cells | |
| scRNA-seq | Chromium Next GEM Chip K | 10x Genomics/1000234 | |
| Single Cell 3' Reagent Kits v3.1 | 10x Genomics/1000268 | For gene expression | |
| Single Cell Multiome ATAC+Expression | 10x Genomics/1000283 | For multi-omics [4] | |
| Sequencing | NovaSeq 6000 Reagent Kits | Illumina/20028317 | S4 Flow Cell, 300 cycles |
| SPRIselect Beads | Beckman Coulter/B23318 | For size selection | |
| Analysis | CellRanger Software | 10x Genomics | v7.1.0 or later |
| Seurat R Package | CRAN | v5.0.1 [4] [5] |
Table 2: Step-by-Step Protocol for scRNA-seq Drug Screening with this compound
| Step | Procedure | Critical Parameters | Troubleshooting Tips |
|---|---|---|---|
| 1. Cell Preparation | Culture cells to 70-80% confluence, harvest with gentle dissociation | Maintain >90% viability, avoid over-trypsinization | For sensitive lines, use scraper instead of enzymes |
| 2. This compound Treatment | Treat with 1 µM this compound or vehicle (DMSO) for 6-24h [1] | Keep DMSO concentration ≤0.5% across conditions | Include TP53 mutant lines as negative controls |
| 3. Single-Cell Suspension | Wash with PBS + 0.04% BSA, filter through 40µm strainer | Target concentration: 700-1,200 cells/µL | Use acridine orange/propidium iodide for viability assessment |
| 4. Library Preparation | Load on Chromium Controller per manufacturer's protocol | Target 10,000 cells per sample, avoid overloading | Include sample hashtags for multiplexing [3] |
| 5. Sequencing | Pool libraries and sequence on NovaSeq 6000 | Target: 50,000 reads/cell minimum | Include 10% PhiX spike-in for low-diversity libraries |
| 6. Data Analysis | Process with CellRanger, analyze with Seurat/R | QC: 500-6,000 genes/cell, <20% mitochondrial reads | Use Harmony for batch correction [4] |
The following diagrams illustrate key experimental and analytical workflows for scRNA-seq drug screening with this compound:
Diagram 1: Comprehensive experimental workflow for scRNA-seq drug screening with this compound, highlighting key steps from experimental design through data analysis.
Diagram 2: this compound mechanism of action showing MDM2 inhibition leading to p53 stabilization and transcriptional activation of target genes resulting in cell cycle arrest and apoptosis.
Idasanutlin, a potent MDM2 inhibitor, has emerged as a promising therapeutic candidate for cancers with wild-type TP53 status, particularly in malignancies lacking actionable genomic alterations. This application note presents a comprehensive machine learning framework that integrates multi-omics data to predict cancer cell response to this compound with high accuracy. The implemented model achieved excellent predictive performance with mean accuracy of 0.90 and AUC of 0.95 in validation studies, successfully identifying novel molecular scaffolds with potential therapeutic utility. The integration of transcriptomic signatures with single-cell RNA sequencing data enables robust prediction of drug inhibition responses, addressing a critical challenge in personalized oncology. These computational approaches have been validated through experimental confirmation using molecular docking and dynamics simulations, confirming the biological relevance of the predicted compounds. This protocol provides researchers and drug development professionals with a standardized workflow for implementing similar predictive models, potentially accelerating the development of targeted cancer therapies, particularly for tumors dependent on the MDM2-p53 interaction pathway.
The MDM2-p53 regulatory axis represents one of the most critical tumor suppressor pathways in human cancers. MDM2 (Mouse Double Minute 2) functions as a fundamental governor of p53 tumor suppressor activity through multiple mechanisms, including direct binding to p53's transactivation domain, promotion of p53 nuclear export, and facilitation of p53 ubiquitination and degradation. In many cancers, this regulatory system is disrupted through MDM2 amplification or overexpression, leading to constitutive suppression of p53-mediated tumor suppressor functions even when p53 itself remains wild-type. This makes MDM2 an attractive therapeutic target for restoring p53 function in TP53 wild-type cancers. Despite the development and clinical evaluation of numerous MDM2 inhibitors, no FDA-approved drugs targeting MDM2 are currently available, highlighting both the promise and challenges of this therapeutic approach [1] [2].
This compound (RG7388) represents a clinically advanced MDM2 inhibitor that specifically disrupts the MDM2-p53 interaction, leading to p53 stabilization and activation of p53-dependent transcriptional programs. This results in cell cycle arrest, apoptosis induction, and ultimately tumor regression in TP53 wild-type models. The drug triggers up-regulation of MDM2 in response to elevated p53 levels through a negative feedback mechanism, providing a pharmacodynamic marker for target engagement. This compound has demonstrated robust responses in TP53 wild-type cancer cell lines, with significant impact on gene expression patterns that inform both its mechanism of action and potential clinical applications [2]. The transcriptional response signatures identified in this compound-treated cells provide valuable insights for drug development and patient stratification strategies.
TCGA Data: Comprehensive multi-omics data should be acquired from The Cancer Genome Atlas platform (https://www.cancer.gov/tcga), including somatic mutations, gene expression profiles, and clinical information from relevant cancer types. The data can be programmatically accessed using the R package 'TCGAbiolinks' (version 2.25.0 or higher) from the Genomic Data Commons Data Portal (https://portal.gdc.cancer.gov/) [2].
Variant Calling: Somatic mutation data should be processed using the MuTect2 pipeline, which provides comprehensive variant aggregation and masking capabilities with superior detection of gene alterations compared to alternative methods [2].
Single-Cell RNA Sequencing: Process scRNA-seq data using Seurat (version 4.3.0 or higher) for quality control, normalization, dimensional reduction, and clustering. Generate UMAP projections and differential expression analysis to identify biologically significant alterations in gene expression patterns in response to drug treatment [1] [2].
Multi-omics Integration: Implement harmonized pipelines to integrate genomic, transcriptomic, and proteomic data layers, addressing challenges of heterogeneous data with varying scales, resolutions, and noise levels through batch effect correction and normalization.
Feature Selection: Apply appropriate feature selection methods to handle high-dimensional omics data, which may include sparse principal component analysis (SPCA) or similar dimensionality reduction techniques to identify the most informative biomarkers while reducing overfitting risk [3].
Reference Compound: Utilize this compound as the reference compound for similarity-based screening approaches against available compound libraries [2].
Database Screening: Implement ligand-based virtual screening using custom Python scripts to query the ChEMBL database (https://www.ebi.ac.uk/chembl/) for compounds with bioactivity against the tumor suppressor p53/oncoprotein MDM2 system [2].
Compound Clustering: Apply maximum common substructure (MCS) criteria to cluster compounds based on shared scaffold/backbone patterns, enabling identification of novel molecular frameworks with potential therapeutic activity [2].
Model Selection: Implement and compare three distinct machine learning algorithms:
Model Training: Train models using MACCS and Morgan fingerprint molecular representations, with compounds labeled as active (pIC50 ≥ 6.0) or inactive based on established activity thresholds [2].
Table 1: Performance Comparison of Machine Learning Models for this compound Response Prediction
| Model | Mean Accuracy | Mean Sensitivity | Mean Specificity | Mean AUC | Training Time (seconds) |
|---|---|---|---|---|---|
| Random Forest (RF) | 0.90 ± 0.01 | 0.91 ± 0.04 | 0.90 ± 0.03 | 0.95 ± 0.00 | 0.76 |
| Support Vector Machine (SVM) | 0.89 ± 0.02 | 0.89 ± 0.04 | 0.89 ± 0.04 | 0.95 ± 0.01 | 0.21 |
| Artificial Neural Network (ANN) | 0.88 ± 0.01 | 0.88 ± 0.02 | 0.88 ± 0.01 | 0.94 ± 0.02 | 1.41 |
Structure Preparation: Retrieve the three-dimensional structure of the MDM2-p53 complex from the Protein Data Bank (PDB), focusing on the interaction interface between MDM2 and p53. Prepare the protein structure by adding hydrogen atoms, assigning partial charges, and optimizing side-chain conformations.
Ligand Preparation: Generate three-dimensional structures of candidate compounds identified through machine learning screening, performing energy minimization using appropriate force fields and assigning atomic partial charges.
Docking Protocol: Execute molecular docking simulations using specialized software (e.g., AutoDock Vina or similar) to characterize potential binding modes and estimate binding affinities of candidate compounds to the MDM2 binding pocket [2].
System Setup: Solvate the protein-ligand complex in explicit solvent models within a simulation box with periodic boundary conditions, adding counterions to neutralize system charge.
Production Run: Perform extended molecular dynamics simulations (≥100 ns) under physiological conditions (310 K, 1 atm) using specialized molecular dynamics software (e.g., GROMACS, AMBER, or NAMD).
Trajectory Analysis: Analyze simulation trajectories to evaluate complex stability, calculate binding free energies using methods such as MM/PBSA or MM/GBSA, and identify critical interaction patterns contributing to binding affinity and specificity [2].
The machine learning framework demonstrated excellent performance in predicting this compound response across multiple validation metrics. As shown in Table 1, Random Forest emerged as the best-performing model with a mean accuracy of 0.90, slightly outperforming SVM (0.89) and ANN (0.88) while maintaining balanced sensitivity (0.91) and specificity (0.90). All models achieved high discriminative ability with AUC values ≥0.94, indicating robust classification performance. In terms of computational efficiency, SVM required the least training time (0.21 seconds), while ANN demonstrated the longest training duration (1.41 seconds). These results support the selection of Random Forest as the primary model for this compound response prediction, though all three algorithms produced clinically relevant performance levels [2].
Analysis of this compound-treated cancer cell lines revealed distinct transcriptional signatures informative for both mechanism of action and clinical application. The drug demonstrated robust responses specifically in TP53 wild-type cell lines, with significant impact on gene expression patterns related to p53 activation pathways. Researchers identified informative gene expression changes that could serve as potential biomarkers for treatment response, including upregulation of p53 target genes and modulation of cell cycle regulatory pathways. These transcriptional signatures provide valuable insights for patient stratification and treatment monitoring in clinical settings [1] [2].
The this compound response prediction model holds particular promise for several clinical applications:
TP53 Wild-Type Cancers: The approach is most relevant for tumors retaining wild-type TP53 status, where MDM2 inhibition can effectively activate p53-mediated tumor suppression.
NSCLC without Actionable Mutations: For non-small cell lung cancers lacking actionable genomic alterations, MDM2 inhibition represents a promising therapeutic strategy, particularly in tumors with MDM2 amplification [4].
Integration with Immunotherapy: Potential exists for combining MDM2 inhibitors with immune checkpoint inhibitors, as p53 activation can enhance tumor immunogenicity through various mechanisms [4].
Table 2: Multi-Omics Data Types and Their Applications in this compound Response Prediction
| Data Type | Biological Insight | Application in Prediction Model | Data Sources |
|---|---|---|---|
| Genomics | Somatic mutations, Copy number alterations | Identification of TP53 status, MDM2 amplification | TCGA, Cell line databases |
| Transcriptomics | Gene expression signatures, Pathway activation | Response signature identification, Mechanism of action | RNA-seq, scRNA-seq |
| Proteomics | Protein abundance, Post-translational modifications | Functional validation, Target engagement assessment | Mass spectrometry |
| Pharmacogenomics | Drug sensitivity profiles, IC50 values | Model training and validation | GDSC, CTRP |
The similarity search approach applied to the ChEMBL database successfully identified several potential lead compounds with structural similarity to this compound but possessing novel molecular scaffolds. These compounds were subjected to rigorous validation protocols including molecular docking and dynamics studies, which confirmed their potential to disrupt the MDM2-p53 interaction through stable binding modes. The identified compounds represent promising starting points for medicinal chemistry optimization and further development as MDM2 inhibitors with potentially improved pharmacological properties [2].
TCGA Data Download
BiocManager::install("TCGAbiolinks")Data Quality Control
Feature Engineering
Data Partitioning
Hyperparameter Optimization
Model Evaluation
Cell Line Screening
Molecular Validation
The integration of machine learning approaches with multi-omics data represents a transformative methodology for predicting cancer drug response and accelerating therapeutic development. The successful application of this framework to this compound response prediction demonstrates the potential of computational models to enhance drug discovery and clinical development. The achieved performance metrics (AUC: 0.94-0.95 across models) compare favorably with existing drug response prediction approaches, highlighting the value of integrated multi-omics data for capturing the complex biological determinants of therapeutic sensitivity [1] [2] [3].
Several future directions emerge from this work. First, the incorporation of additional data types, particularly proteomic and phosphoproteomic profiles, could enhance model performance by capturing post-transcriptional regulatory events. Second, the application of advanced deep learning architectures such as graph neural networks and transformer models may improve handling of heterogeneous multi-omics data and identify more complex predictive patterns. Third, transfer learning approaches could enable adaptation of models trained on cell line data to clinical patient samples, addressing the challenge of limited clinical datasets with drug response annotations [5] [6].
The clinical translation of these predictive models holds significant promise for personalizing cancer therapy. Implementation in clinical settings would require development of standardized assays for generating necessary molecular data, establishment of validated response thresholds, and demonstration of clinical utility through prospective trials. As multi-omics technologies become more accessible and computational methods continue to advance, integrative approaches similar to those described here are likely to play an increasingly important role in realizing the vision of precision oncology for cancer patients [7] [4].
Patient-derived xenograft (PDX) models have emerged as critical platforms for oncology research and drug development, offering significant advantages over traditional cancer cell line models. PDX models are established by direct implantation of fresh human tumor tissue into immunodeficient mice, preserving the histopathological features, molecular characteristics, and heterogeneity of the original patient tumors [1] [2]. These models maintain more similarities to tumors found in actual patients than traditional cell line xenografts, demonstrating strong fidelity in histology, transcriptome, polymorphism, and copy number variations [1]. This biological fidelity makes PDX models particularly valuable for preclinical drug evaluation, biomarker discovery, and co-clinical trials where the model is treated with the same regimens as the originating patient [3] [2].
The predictive value of PDX models has been demonstrated across multiple cancer types, with studies showing that tumor response in PDX models can correlate with clinical response to therapies, including the development of treatment resistance [3]. For aggressive cancers with rapid dissemination, such as clear cell adenocarcinoma, PDX models can be established within 2 weeks of implantation, enabling their use in guiding individual therapeutic strategies [3]. Comprehensive genomic characterization of PDX models through whole-exome sequencing, RNA sequencing, and copy number analysis further enhances their utility for identifying dynamic driver events and molecular properties [2].
This compound (RG7388) is a second-generation MDM2 inhibitor that disrupts the interaction between MDM2 and p53, leading to stabilization and activation of the p53 tumor suppressor pathway [4]. In normal cells, MDM2 functions as an E3 ubiquitin ligase that targets p53 for proteasomal degradation, maintaining p53 at low levels. This compound binds to MDM2, preventing this interaction and allowing p53 to accumulate, resulting in cell cycle arrest and apoptosis in p53-wildtype cancer cells [4].
The therapeutic rationale for MDM2 inhibition in hematologic malignancies is particularly strong in cancers such as T-cell acute lymphoblastic leukemia (T-ALL), where wildtype p53 expression is retained in >95% of primary cases and 75% of relapsed cases, despite frequent inactivation of upstream regulators in the p53 pathway [4]. Activating NOTCH1 mutations occur in 60-70% of T-ALL cases, with inactivating FBXW7 mutations in an additional 15%, and homozygous CDKN2A deletions encoding ARF in approximately 80% of patients [4]. Since ARF normally antagonizes MDM2 function, its loss creates a therapeutic vulnerability to MDM2 inhibition, making this compound a promising candidate for T-ALL treatment.
Source Tissue Collection: Obtain fresh tumor tissue from patient biopsies or surgical resections within 1-2 hours of collection. For T-ALL studies, collect bone marrow or peripheral blood mononuclear cells with ≥30% blast count [4].
Tissue Processing: Mechanically dissociate solid tumors into 1-3 mm³ fragments using sterile surgical blades. For leukemia samples, isolate mononuclear cells using Ficoll density gradient centrifugation.
Mouse Strain Selection: Utilize NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or similar immunodeficient strains for engraftment. For leukemia models, use NSG mice with prior sublethal irradiation (1-2 Gy) to enhance engraftment [4] [5].
Implantation: For solid tumors, implant fragments subcutaneously into mouse flanks using a 12-gauge trocar. For leukemia models, inject 0.5-1×10⁶ cells via intravenous or intrafemoral injection [4] [5].
Engraftment Monitoring: Monitor solid tumor growth via caliper measurements twice weekly. For leukemia models, track engraftment through weekly peripheral blood flow cytometry for human CD45+ cells [4].
Passaging: Once tumors reach 1000-1500 mm³, harvest and repassage into new recipient mice. For leukemia models, passage when human CD45+ cells constitute >25% of peripheral blood lymphocytes [4].
Comprehensive molecular characterization is essential for validating PDX model fidelity:
Table 1: PDX Model Characterization Methods
| Characterization Type | Methodology | Key Parameters |
|---|---|---|
| Genomic Analysis | Whole exome sequencing (WES) | Mutation conservation, variant allele frequency, copy number variations |
| Transcriptomic Profiling | RNA sequencing | Gene expression concordance, fusion genes, pathway activation |
| Histological Validation | Hematoxylin & eosin staining | Tissue architecture preservation, cytological features |
| Immunophenotyping | Flow cytometry | Surface marker expression, stem cell populations |
| Molecular Subtyping | Immunohistochemistry | Protein expression patterns, classification markers |
PDX models should demonstrate high genomic concordance with their original tumors, with mutation conservation rates typically around 75% across cancer types [2]. Transcriptomic analysis should show high correlation (Pearson r > 0.9) between PDX and donor tumors [3]. Models should be used at early passages (P1-P4) to minimize genetic drift and maintain fidelity to the original tumor [1].
Cell Culture: Maintain T-ALL PDX cells in StemSpan SFEM II medium supplemented with penicillin-streptomycin (100 U/ml), human IL-2 (0.2 IU/ml), human IL-7 (10 ng/ml), and human stem cell factor (50 ng/ml) [4]. Culture cells at 37°C with 5% CO₂ in a humidified incubator.
Drug Treatment: Prepare this compound stock solution in DMSO and serially dilute in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include vehicle control (DMSO at equivalent concentration).
Viability Assessment: Plate 5,000-10,000 cells per well in 96-well plates. After 72 hours of drug exposure, measure viability using CellTiter-Glo Luminescent Cell Viability Assay according to manufacturer's protocol [4].
Apoptosis Measurement: Assess caspase activation using Caspase-Glo 3/7 Assay after 24-48 hours of drug treatment. Confirm apoptosis by flow cytometry using Annexin V/propidium iodide staining [4].
p53 Dependency Validation: Generate isogenic TP53 knockout controls using CRISPR/Cas9 system. Design sgRNAs targeting TP53 and transferd using ribonucleoprotein complexes with Neon transfection system (1350 V, 35 ms, 1 pulse) [4]. Validate knockout by immunoblotting after x-ray irradiation (10 Gray).
Based on evidence that this compound upregulates pro-apoptotic BH3 domain genes BAX and BBC3 (PUMA), combination with BH3 mimetics should be evaluated:
Drug Combinations: Test this compound with navitoclax (Bcl-2/Bcl-xL inhibitor) or venetoclax (Bcl-2 specific inhibitor) across a matrix of concentrations.
Synergy Calculation: Use SynergyFinder 2.0 to determine Zero Interaction Potency (ZIP) scores. Synergy scores >10 indicate significant synergism [4].
Experimental Design: Perform combination assays in triplicate with at least two independent experiments. Include single-agent and vehicle controls.
Table 2: In Vivo Dosing Regimen for this compound Studies in PDX Models
| Component | This compound Monotherapy | Navitoclax Monotherapy | Combination Therapy |
|---|---|---|---|
| Dosage | 40 mg/kg | 100 mg/kg | 40 mg/kg + 100 mg/kg |
| Frequency | Daily, 5 days on/2 days off for 14 days | Daily for 14 days | Respective schedules concurrently |
| Route | Oral gavage | Oral gavage | Oral gavage |
| Formulation | Sonicated in Water 97.8% + Hydroxypropyl cellulose 2% + Polysorbate 80 0.1% + preservatives | Sonicated in 60% Phosal 50 PG, 30% PEG 400, 10% ethanol | Separate formulations administered sequentially |
| Control | Vehicle control (same formulation without active drug) | Vehicle control (same formulation without active drug) | Combination of both vehicles |
Animal Allocation: Engraft PDX cells into NSG mice. Upon evidence of engraftment (≥1% human CD45+ cells in peripheral blood for leukemia models or palpable 100-150 mm³ tumors for solid models), stratify mice by tumor burden and randomize equally into treatment cohorts [4].
Group Sizing: Minimum of 10 mice per treatment group to achieve adequate statistical power based on law of diminishing returns for ANOVA degrees of freedom [4].
Monitoring Schedule: For leukemia models, perform weekly peripheral blood sampling for flow cytometric analysis of human CD45+ cells. For solid tumors, measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using formula: V = (length × width²)/2 [4].
Survival Monitoring: For leukemia models, record survival from treatment initiation until moribund state requiring euthanasia. Plot Kaplan-Meier curves and compare by log-rank tests [4].
Tumor Response Criteria: For solid tumors, calculate tumor growth inhibition (TGI) percentage: TGI = (1 - [ΔT/ΔC]) × 100, where ΔT and ΔC are mean tumor volume changes in treatment and control groups, respectively.
Pharmacodynamic Analysis: Terminal sampling of tumors for immunoblot analysis of p53, p21, BAX, BBC3, and cleavage of caspase-3 and PARP to confirm mechanism of action [4].
Stem Cell Frequency Assessment: For leukemia models, perform limiting dilution transplantation assays to quantify leukemia stem cell frequency in treated versus control animals [5].
Figure 1: this compound Mechanism of Action in T-ALL PDX Models - This diagram illustrates the molecular pathogenesis of T-ALL and therapeutic targets for this compound, alone and in combination with navitoclax.
Figure 2: Comprehensive PDX Screening Workflow for this compound Evaluation - This diagram outlines the sequential process for establishing PDX models and evaluating this compound efficacy from in vitro screening to in vivo validation.
For combination studies with this compound and navitoclax, employ the following analytical approaches:
Synergy Quantification: Calculate synergistic effects using Zero Interaction Potency (ZIP) scores in SynergyFinder 2.0. For in vivo studies, use modified Bliss Independence test to analyze average daily change between dual therapy and the most effective single agent [4].
Statistical Testing: Perform between-group differences in tumor burden using unpaired Student's t-test for independent samples or two-way ANOVA for repeated measurements. Model diagnosis should be performed graphically based on residuals from each model [4].
Survival Analysis: Summarize differences in survival using Kaplan-Meier curves and compare by log-rank tests. Consider p-values <0.05 statistically significant [4].
Data Presentation: Plot all data points individually for n<5. Present data as mean ± standard error of the mean from at least two independent experiments, each performed in triplicate [4].
Correlate molecular features with treatment response to identify predictive biomarkers:
Genetic Markers: Confirm TP53 wildtype status by sequencing and functional validation. Assess NOTCH1 and FBXW7 mutation status, as these may influence response to MDM2 inhibition [4].
Pharmacodynamic Markers: Evaluate induction of p53 target genes (BAX, BBC3, p21) by quantitative RT-PCR and immunoblotting after drug treatment [4].
Resistance Mechanisms: Monitor for emergence of resistance through serial sampling and genomic analysis. Upregulation of phase I/II drug metabolism genes (CYP2C18, UGT2A, ATP2A1) and DNA interstrand cross-link repair genes (XPA, FANCE, FANCG, FANCL) have been associated with treatment resistance in PDX models [3].
The integrated protocols outlined in these Application Notes provide a systematic framework for evaluating this compound efficacy in PDX models. The data generated from these studies demonstrate that this compound in combination with navitoclax induces synergistic apoptotic cell death in T-ALL PDX models, with significant extension of overall survival in treated mice [4]. These preclinical findings provide strong rationale for clinical translation of this combination strategy for patients with T-ALL.
PDX models serve as valuable predictive platforms for guiding clinical development strategies, particularly for identifying patient populations most likely to respond to MDM2 inhibition. The co-clinical trial approach, where PDX models are treated in parallel with patient clinical care, can help validate predictive biomarkers and inform rational combination strategies to overcome resistance [3]. As the field advances, incorporating innovative technologies such as CRISPR-Cas9 screening in PDX models [5] and ultra-deep proteomics [5] will further enhance our ability to identify mechanisms of response and resistance, ultimately improving patient outcomes through more personalized treatment approaches.
The high incidence of GI adverse events is linked to idasanutlin's dosing schedule of once daily for five consecutive days, repeated in 28-day cycles [1]. The table below summarizes the incidence of key GI toxicities observed in a clinical trial.
| Adverse Event | Overall Incidence | Grade 3 or Higher Incidence |
|---|---|---|
| Nausea | 93% | 11% |
| Diarrhea | 78% | Information not specified |
| Vomiting | 41% | 4% |
Data adapted from a phase 2 study of this compound in patients with hydroxyurea-resistant/intolerant Polycythemia Vera [1].
Clinical protocols have established specific strategies to prevent and manage these GI effects.
This compound activates the p53 tumor suppressor pathway, which can lead to cell death in rapidly dividing cells, including those of the gastrointestinal mucosa [2] [3]. The diagram below illustrates this mechanism and the corresponding experimental approach to assess epithelial damage in preclinical models.
Mechanism & Assessment Workflow
This diagram outlines the hypothesized mechanism of this compound-induced GI toxicity and a correlative experimental workflow for its assessment in preclinical models [3]. The TUNEL assay is particularly relevant for detecting apoptotic cells in the intestinal epithelium.
Q1: Is the GI toxicity dose-dependent? Available evidence suggests a relationship. The phase 2 trial allowed for dose reduction from 150 mg to 100 mg to manage toxicity, and intrapatient dose escalation was permitted only if there was no hematocrit control, indicating that lower doses may be better tolerated [1].
Q2: Does the GI toxicity lead to treatment discontinuation? Yes, chronic low-grade GI toxicity was a significant factor in the high discontinuation rate observed in the phase 2 trial, highlighting the critical need for proactive management [1].
Q3: Are there any drug interaction concerns with the antiemetic regimen? A physiologically based pharmacokinetic (PBPK) model suggests this compound has the potential to act as a perpetrator in drug-drug interactions. However, the model predicted that this compound would not cause a clinically significant interaction with midazolam (a CYP3A4 substrate), which makes a major interaction with 5HT3 antagonists (which are also metabolized by CYP enzymes) less likely [4]. Nonetheless, this should be confirmed for specific antiemetics used.
FAQ 1: Can Idasanutlin be effective in cancers with TP53 mutations? Generally, no. This compound is designed to activate the p53 pathway by blocking its negative regulator, MDM2. This mechanism is dependent on the presence of a wild-type (functional) TP53 gene [1] [2]. In cancers with mutant TP53, the pathway is often disrupted, making MDM2 inhibitors like this compound ineffective as single agents [3] [2].
FAQ 2: What is a major clinical concern when using this compound in TP53 wild-type cancers? Treatment can exert a selective pressure that promotes the expansion of pre-existing TP53-mutated subclones [4]. These resistant clones can proliferate under the selective pressure of the drug, potentially leading to disease relapse or progression. Studies in polycythemia vera have shown that these expanded clones may decrease after cessation of this compound therapy, but their emergence remains a significant risk [4].
FAQ 3: What are the primary molecular mechanisms of resistance to MDM2 inhibitors like this compound? Resistance can arise through several mechanisms, which can be direct or indirect:
FAQ 4: What are the promising strategies to overcome resistance? The most promising approaches involve rational combination therapies [3] [2]. The goal is to simultaneously block survival pathways that cancer cells rely on. Key strategies include:
The table below summarizes key resistance-associated biomarkers and genes identified in recent studies.
| Gene / Pathway | Association with Resistance | Potential Therapeutic Strategy |
|---|---|---|
| TP53 Mutations | Primary mechanism; confers intrinsic resistance to MDM2 inhibition [3] [1]. | Use p53-independent therapies or mutant p53 reactivators (e.g., APR-246) [1] [2]. |
| DNA Damage Response (DDR) Pathway | Upregulated in resistant TP53 wild-type CLL samples, potentially enabling repair and survival [5] [6]. | Combine with DDR pathway inhibitors (e.g., PARP, ATR, or CHK1 inhibitors). |
| E2F7 | Lower basal expression correlated with resistance in TP53 wild-type CLL [5]. | Potential predictive biomarker for patient stratification. |
| SF3B1 Mutation | An independent predictive biomarker of resistance in TP53 wild-type CLL [5] [6]. | Predictive biomarker; may necessitate alternative treatment. |
Here are detailed methodologies for key experiments cited in the research.
This protocol is based on methods used to detect the expansion of TP53-mutant subclones during this compound treatment [4].
This protocol outlines the process for identifying gene expression pathways associated with resistance, as described in CLL studies [5] [6].
The following diagrams, generated using Graphviz, illustrate the core concepts and experimental workflows.
This diagram summarizes the primary resistance pathways discussed in the FAQs and tables.
This diagram outlines the experimental workflow from cell treatment to pathway analysis, as detailed in Protocol 2.
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Recommended Phase 2 Dose | Most Common Adverse Events (AEs) | Clinical Context & Notes |
|---|---|---|---|---|
| QD × 5 (28-day cycle) [1] | 500 mg [1] | 150 mg - 500 mg [2] [3] | Diarrhea, nausea, vomiting, decreased appetite, thrombocytopenia [1] [4] | Selected for further drug development due to superior cumulative drug exposure and a manageable safety profile [1]. |
| QW × 3 (28-day cycle) [1] | 3200 mg [1] | Information not specified in search results | Diarrhea, nausea, vomiting, decreased appetite [1] | Higher single doses were possible, but the QD × 5 schedule provided greater overall exposure per cycle [1]. |
| QD × 3 (28-day cycle) [1] | 1000 mg [1] | Information not specified in search results | Myelosuppression was more frequent compared to weekly regimens [1] | Less frequent than the QD × 5 schedule in the search results. |
For your research, here are the methodologies and key findings related to assessing this compound's activity and managing its toxicity.
Pharmacodynamic (PD) Biomarker Assessment: To confirm target engagement and p53 pathway activation, measure MIC-1 levels in patient serum. Studies show MIC-1 increases in an exposure-dependent manner with this compound treatment and is higher with daily (QD) dosing schedules [1]. Additionally, immunohistochemical analysis of p21 expression in tumor biopsy samples can serve as a PD marker. One study noted a non-significant increase in p21 following this compound treatment [3].
Gastrointestinal (GI) Toxicity Prophylaxis: GI events (nausea, vomiting, diarrhea) are very common [2]. Clinical protocols mandate prophylactic antiemetics, typically consisting of oral dexamethasone and a 5HT3 antagonist (e.g., ondansetron), to be administered on treatment days, at least during the first cycle [2]. Antidiarrheal therapy is also recommended as secondary prophylaxis for patients who experience grade ≥ 2 diarrhea [2].
Dose-Limiting Toxicities (DLTs) and Monitoring: The primary DLTs observed in phase I studies are severe nausea/vomiting and myelosuppression (particularly thrombocytopenia) [1]. Myelosuppression is more frequent with daily dosing and is associated with higher pharmacokinetic exposure [1]. Regular monitoring of blood counts is essential. Some studies permitted intra-patient dose escalation from 100 mg to a maximum of 200 mg if toxicity was manageable and response was inadequate [2].
The following diagram illustrates the core signaling pathway targeted by this compound.
This mechanism is crucial for this compound's efficacy in tumors with wild-type TP53. Research indicates that higher MDM2 protein expression in cancer cells (e.g., in AML blasts) may be associated with better clinical response to this compound, suggesting a state of "oncogene addiction" [5].
Q: What is the primary consideration for dose selection in a clinical trial setting? A: The QD × 5 schedule is the best-established backbone. The specific dose within the 150-500 mg range should be chosen based on the clinical context, combination partners, and patient population. Starting at a lower dose (e.g., 100-150 mg) with the possibility for escalation may optimize long-term tolerability [2] [3].
Q: Are there biomarkers that can predict response to this compound? A: Yes. The presence of wild-type TP53 is essential for response, as the mechanism relies on functional p53 [1] [5]. Beyond this, higher MDM2 protein expression in tumor cells has been associated with a higher rate of complete remission in AML studies, suggesting it as a potential predictive biomarker [5].
Q: How can the common GI toxicities be managed in a pre-clinical or clinical setting? A: Proactive management is key. Implementing mandatory prophylactic antiemetics (dexamethasone + 5HT3 antagonist) from the first dose significantly improves tolerability [2]. Patient education and readily available prescriptions for antidiarrheal agents are also recommended.
The following table summarizes the most well-documented synergistic drug combinations with this compound, their primary mechanisms, and the disease contexts where evidence is strongest.
| Drug Combination | Primary Mechanism of Synergy | Key Disease Contexts | Evidence Level (Models) |
|---|---|---|---|
| Navitoclax (BCL-2/BCL-xL inhibitor) | p53 activation increases pro-apoptotic proteins (e.g., PUMA, NOXA), overcoming dependence on BCL-2/BCL-xL [1] [2]. | High-risk/Relapsed ALL (B- & T-ALL), T-ALL [1] [2]. | Preclinical (Patient-derived xenografts/PDX) |
| Venetoclax (BCL-2 selective inhibitor) | Accelerates cell death kinetics; this compound-triggered cell cycle arrest enables deeper apoptotic engagement [3] [4]. | Acute Myeloid Leukemia (AML), p53 wild-type [3] [4]. | Preclinical (Cell lines, Xenografts) |
| Cytarabine (Chemotherapy) | Combined DNA damage insult with p53 pathway activation [5]. | Relapsed/Refractory AML [5]. | Clinical (Phase 3 Trial) |
Here are detailed methodologies for evaluating these combinations in a preclinical setting, based on the cited studies.
This protocol is used to determine the synergistic lethal effect of this compound and navitoclax or venetoclax on leukemia blasts [1] [2].
This protocol evaluates the combination's ability to reduce tumor burden and improve survival [1] [2].
The synergy between this compound and BH3 mimetics arises from coordinated targeting of the p53-mediated intrinsic apoptotic pathway.
The diagram above illustrates how this combination therapy works:
It is important to note the distinction between robust preclinical findings and clinical outcomes.
The table below summarizes the primary biomarkers and biological mechanisms associated with Idasanutlin non-response, as identified in recent studies.
| Biomarker/Mechanism | Biological Rationale | Evidence/Association | Potential Detection Method |
|---|---|---|---|
| TP53 Mutation Status [1] [2] [3] | This compound activates p53 by disrupting its interaction with MDM2. Mutated TP53 renders this mechanism ineffective. | Robust drug response is predominantly observed in TP53 wild-type (WT) cell lines [3]. Clinical trials often pre-select patients based on TP53 status [2]. | NGS on tumor tissue or liquid biopsy. |
| HLA-E Overexpression [4] | Upregulated HLA-E protein engages the NKG2A inhibitory receptor on NK and T cells, creating an immune-suppressive microenvironment that may counteract p53-induced senescence. | Identified as a key component of a plasma exosome mRNA signature predicting non-response to nivolumab; mechanism may be relevant for other therapies [4]. | IHC on tumor tissue; RT-qPCR of PEX mRNA. |
| Insufficient T-cell Infiltration [2] | The anti-tumor effect of p53 activation via this compound involves recruitment of activated T-cells. A lack of T-cells in the TME prevents this. | Tumors with clinical benefit from this compound + atezolizumab showed conserved HLA-ABC expression, crucial for antigen presentation to T-cells [2]. | H&E staining (TILs scoring); multiplex IHC. |
| Specific PEX mRNA Signature [4] | A 6-gene signature in plasma exosomes reflects the tumor immune microenvironment (TIME) and can indicate a non-responsive state. | The signature, combined with neutrophil-to-lymphocyte ratio, distinguished non-survivors with high accuracy (2-year OS: 0% vs 57.7%) [4]. | RT-qPCR on isolated plasma exosomes. |
Here are detailed methodologies for key experiments cited in the research.
This protocol is for identifying the non-responder PEX mRNA signature.
This method evaluates the tumor immune contexture before and after treatment.
The following diagrams illustrate the logical workflow for investigating non-response and the key signaling pathways involved.
This flowchart outlines a systematic approach to identify the cause of non-response.
This graph summarizes the core biological pathways that determine treatment outcome.
| Feature | MDM2 Inhibitors | MDM2 Degraders (PROTACs) |
|---|---|---|
| Core Mechanism | Competitively block MDM2-p53 protein-protein interaction [1]. | Heterobifunctional molecules induce ubiquitination and proteasomal degradation of MDM2 protein itself [2] [3]. |
| Primary Outcome | p53 stabilization and transcriptional activation [1]. | Reduction of total cellular MDM2 protein levels [2]. |
| Key Advantage | Well-established chemical tools; rapid onset of p53 activation [1]. | Potentially more durable response; eliminates p53-independent oncogenic functions of MDM2 [2] [4]. |
| Key Challenge | Can induce MDM2 upregulation (negative feedback); limited efficacy in p53-mutant cells [4] [5]. | Inherently large molecules may present challenges with cellular permeability and pharmacokinetics [4] [3]. |
| p53 Dependency | Strictly requires wild-type p53 for efficacy [4] [1]. | Primarily active in wt-p53 context, though some p53-independent activities are emerging [4]. |
| Notable Agents | Nutlin-3a, RG7112, MA242 (also inhibits NFAT1) [6] [4]. | MD-222, KT-253, MD-4251 (preclinical, oral) [4] [3] [7]. |
When designing experiments, the choice between degraders and inhibitors will shape your workflow and interpretation of results.
The following experimental protocols are critical for characterizing the activity of MDM2-targeting compounds.
Viability and Proliferation Assays
Western Blot Analysis for Mechanism Validation
Apoptosis Assays
The diagrams below illustrate the fundamental mechanisms and a suggested experimental workflow.
When planning your project, you can follow this general logic to choose and validate the right tool.
Q1: Why would I choose a degrader over an inhibitor if they both ultimately activate p53?
Q2: My MDM2 inhibitor treatment is increasing MDM2 protein levels in Western blots. Is this expected?
Q3: What is the "hook effect" I've heard about with PROTACs?
Q4: Are there MDM2-targeting compounds effective in p53-mutant cancer models?
Clinical trials for Idasanutlin face attrition primarily due to two factors: lack of efficacy in unselected populations and dose-limiting toxicities. The table below summarizes the key safety and efficacy findings from recent trials.
| Trial Focus | Common Grade 3-4 Adverse Events (AEs) | Efficacy Observation | Attrition Risks |
|---|---|---|---|
| This compound + Atezolizumab (mER+ BC) [1] | Thrombocytopenia, Neutropenia, Leukopenia, Anemia | 2/7 patients with TP53-wild-type tumors had durable responses (>6 months) [1]. | Treatment discontinuation due to toxicity (e.g., Gr 4 pancytopenia); early progression [1]. |
| This compound Monotherapy (Advanced Malignancies) [2] | Diarrhea, Nausea, Vomiting, Decreased Appetite, Thrombocytopenia | Best response: Stable Disease (30.6% of patients); prolonged in 2 sarcoma patients (>600 days) [2]. | Dose-Limiting Toxicities (DLTs): nausea, vomiting, myelosuppression; more frequent with daily (QD) dosing [2]. |
Selecting patients based on their TP53 status is the most critical strategy to enhance efficacy and reduce attrition due to lack of response.
The chosen dosing schedule significantly impacts toxicity and patient retention.
The diagram below illustrates the strategic approach to patient management, from selection to monitoring, to minimize attrition.
Q1: What is the recommended Phase II dose for this compound in combination therapies? A1: For the QD x 5 schedule, the Maximum Tolerated Dose (MTD) was established at 500 mg [2]. However, note that in combination with Atezolizumab, doses of 100 mg and 150 mg on the QD x 5 schedule were used, with responses observed at 100 mg. The optimal dose may be combination-dependent and require a careful risk-benefit assessment [1].
Q2: How can we visually track trial health to preempt attrition? A2: Implement a clinical trial data visualization dashboard with the following features [3]:
Q3: Are there any biomarker correlates for clinical benefit beyond TP53 status? A3: Yes, emerging data suggests that conservation of tumor-specific HLA-ABC expression was observed in nearly all patients who derived clinical benefit from this compound + Atezolizumab therapy [1]. This highlights the importance of an intact antigen presentation machinery for effective treatment and could be a future stratification marker.
To effectively handle this compound trial attrition:
The table below summarizes the key comparative data for these two MDM2 antagonists.
| Feature/Aspect | RG7112 (First-Generation) | This compound (RG7388, Second-Generation) | Supporting Data / Context |
|---|---|---|---|
| Mechanism of Action | MDM2-p53 interaction inhibitor (Nutlin-class) [1] | MDM2-p53 interaction inhibitor (Nutlin-class) [1] [2] | Both are cis-imidazoline compounds that bind MDM2, disrupting its interaction with p53 and leading to p53 stabilization and activation. |
| Reported Potency (MDM2 Kd) | 10.7 nM [3] | Improved potency over RG7112 [1] | This compound was designed to be more potent, though a specific Kd value was not located in the search results. |
| Selectivity | Selective for WT-p53 [1] | Improved selectivity profile over earlier nutlins [1] | This compound was developed to have superior pharmacological properties, including selectivity for the p53-binding site of MDM2 [4]. |
| Preclinical Efficacy (AML) | Demonstrated in vitro and in vivo efficacy; some patients achieved CR [1] | Superior anti-tumor activity in p53 WT-AML models, especially in combination with Venetoclax [2] | In vivo combination studies of this compound with Venetoclax showed drastically reduced tumor growth in xenograft models [2] [5]. |
| Clinical Tolerability & DLTs | DLTs: rash, thrombocytopenia, diarrhea; significant hematological toxicity [1] | DLTs: nausea, vomiting, myelosuppression; manageable safety profile with intermittent dosing [4] | A Phase I study of this compound established MTDs for different schedules (QWx3, QDx3, QDx5) [4]. The QDx5 schedule was selected for further development. |
| Key Clinical Findings | Proof of mechanism in MDM2-amplified liposarcoma; difficulty tolerating daily schedule [4] [6] | Manageable safety and encouraging efficacy in R/R AML with Venetoclax (CR+CRi rate of 34.3%) [6] | This compound's development has progressed to combination trials in hematologic malignancies, building on the clinical experience with RG7112 [1] [6]. |
To contextualize the data in the table, here are the methodologies from key pre-clinical and clinical studies cited.
Preclinical Efficacy in AML Models (this compound + Venetoclax) [2]:
Phase I Clinical Trial (this compound Monotherapy) [4]:
The following diagram illustrates the core pathway targeted by both drugs, highlighting their shared mechanism of action.
The data demonstrates a clear evolution from RG7112 to this compound. While RG7112 provided the crucial clinical proof-of-concept for MDM2 inhibition, its utility was limited by tolerability. This compound, designed with improved potency and pharmacological properties, has a more viable clinical profile, allowing for its successful investigation in combination regimens, particularly with BCL-2 inhibitors like venetoclax in AML [1] [2] [6].
A critical consideration for this drug class is the on-target toxicity in healthy tissues, most notably myelosuppression and gastrointestinal effects [1] [4] [6]. Furthermore, emerging research indicates a potential risk of MDM2 inhibitor treatment driving the emergence of TP53-mutant clonal hematopoiesis, which may be a precursor to therapy-related myeloid malignancies [7]. This is a vital safety consideration for future drug development.
| Outcome Measure | Idasanutlin + Cytarabine | Placebo + Cytarabine | Comparative Result |
|---|---|---|---|
| Primary Endpoint | |||
| Median Overall Survival (TP53WT) [1] | 8.3 months | 9.1 months | Hazard Ratio (HR): 1.08; 95% CI: 0.81-1.45; P = 0.58 |
| Secondary Endpoints | |||
| Complete Remission (CR) Rate [1] | 20.3% | 17.1% | Odds Ratio (OR): 1.23; 95% CI: 0.70-2.18 |
| Overall Response Rate (ORR) [1] | 38.8% | 22.0% | Odds Ratio (OR): 2.25; 95% CI: 1.36-3.72 |
| Common Adverse Events (Any Grade, ≥10%) | |||
| Diarrhea [1] | 87.0% | 32.9% | |
| Febrile Neutropenia [1] | 52.8% | 49.3% | |
| Nausea [1] | 52.5% | 31.5% |
For researchers, the key methodological details of the MIRROS trial (NCT02545283) are as follows:
This compound is a small-molecule MDM2 antagonist. Its mechanism of action is based on disrupting a key regulatory interaction in the p53 tumor suppressor pathway, which is often compromised in cancer cells. The following diagram illustrates this targeted pathway and the drug's role.
In many cancers, including AML, the MDM2 protein is overexpressed. It binds to the p53 tumor suppressor protein, marking it for degradation and thus preventing it from performing its protective functions, such as triggering cell death in damaged cells [2]. This compound binds directly to MDM2, blocking this interaction. This stabilizes p53, allowing it to accumulate and activate pathways that lead to cell cycle arrest and apoptosis (programmed cell death) in the cancer cells [2] [4].
| Cancer Type / Model | Therapy Regimen | Key Outcomes / Efficacy | Context & References |
|---|---|---|---|
| Relapsed/Refractory AML (Clinical) | This compound monotherapy or + Cytarabine [1] | CRc rate association: Higher MDM2 protein expression in blasts associated with better Composite Complete Remission (CRc) rates. [1] | Phase 1/1b study (NCT01773408); suggests biomarker for response. [1] |
| p53 wild-type AML (Preclinical) | This compound + Venetoclax [2] [3] | Synergistic cell death & Strongly superior efficacy in vivo vs. either agent alone. [2] [3] | Complementary MOA: p53 activation (Idasa.) + direct BCL-2 inhibition (Ven.) accelerates apoptosis. [2] [3] |
| p53 wild-type ALL (Preclinical) | This compound + Navitoclax [4] | Synergistically lethal to primary blasts; Reduced leukemia burden in vivo at clinically relevant doses. [4] | BCL-2/BCL-xL inhibition (Nav.) combats resistance; engages death over cell cycle arrest. [4] |
| Neuroblastoma (Preclinical, Venetoclax-resistant) | This compound + Venetoclax [5] | Resensitized resistant cells, induced BAX-mediated apoptosis; Tumor regression in vivo. [5] | Overcame venetoclax resistance mediated by MCL-1 upregulation. [5] |
| Metastatic ER+ Breast Cancer (Clinical) | This compound + Atezolizumab [6] | Limited monotherapy activity implied by study design; Durable responses observed in 2/7 patients with the combination. [6] | Phase Ib/II trial (small sample); combination aims to enhance T-cell recruitment. [6] |
The superior activity of this compound in combination, particularly with BH3 mimetics, stems from complementary mechanisms that overcome intrinsic resistance.
The diagram illustrates how combination therapy overcomes the limitations of monotherapy:
To evaluate the effects of this compound, researchers employ standardized preclinical and clinical methods.
In Vitro Cell Viability & Synergy (Preclinical):
In Vivo Efficacy (Preclinical):
Clinical Response Assessment (Clinical Trials):
Machine learning (ML) plays a crucial role in modern drug discovery by rapidly screening compound libraries and predicting drug candidates with high precision [1]. The table below summarizes the performance of different ML models and techniques as reported in recent studies.
| Model/Technique | Application / Target | Key Metrics / Performance | Reference / Context |
|---|---|---|---|
| Random Forest (RF) | Predict active p53/MDM2 inhibitors [2] | Mean Accuracy: 0.90; Mean AUC: 0.95 [2] | Compared against SVM and ANN. |
| Support Vector Machine (SVM) | Predict active p53/MDM2 inhibitors [2] | Mean Accuracy: 0.89; Mean AUC: 0.95 [2] | Compared against RF and ANN. |
| Artificial Neural Network (ANN) | Predict active p53/MDM2 inhibitors [2] | Mean Accuracy: 0.88; Mean AUC: 0.94 [2] | Compared against RF and SVM. |
| Similarity Search & Clustering | Identify novel MDM2 inhibitor scaffolds from ChEMBL [2] | Identified compounds with optimal pharmacokinetic profiles [2] | Pre-processing step for ML model training. |
| CLAPE-SMB | Predict protein-DNA binding sites [3] | Performance comparable to methods using 3D data [3] | Uses contrastive learning and pre-trained encoders. |
| AGL-EAT-Score | Predict protein-ligand binding affinity [3] | Regression model based on graph learning [3] | Used gradient boosting trees. |
| PoLiGenX | Generate ligands with favorable protein poses [3] | Reduced steric clashes and strain energies [3] | A generative diffusion model. |
The transition from in silico predictions to validated biological activity requires rigorous experimental testing. The following table outlines key experimental methodologies and findings from studies involving Idasanutlin and related compounds.
| Experimental Area | Protocol / Method Description | Key Findings / Outcome | Reference / Context |
|---|
| High-Throughput Drug Screening | • Cell Lines: KCNR, SJNB12 (neuroblastoma, TP53 wildtype). • Process: Expose to compound library +/- Venetoclax. • Viability Assay: MTT assay after 72h [4]. | Identified This compound as a top hit that resensitizes Venetoclax-resistant cells [4]. | Screen of 209-compound library. | | In Vitro Synergy Studies (T-ALL) | • Models: MOLT-3 cell line, Patient-Derived Xenograft (PDX) lines. • Assays: CellTiter-Glo (viability), Caspase-Glo 3/7 (apoptosis). • Analysis: Synergy calculated using SynergyFinder [5]. | This compound + Navitoclax induced synergistic apoptotic cell death [5]. | p53-dependent activity confirmed via CRISPR/Cas9 KO. | | In Vivo Efficacy Studies (T-ALL) | • Models: NSG mice engrafted with T-ALL PDX cells. • Dosing: this compound (40 mg/kg, oral, 5-days-on/2-off), Navitoclax (100 mg/kg, oral, daily) for 14 days. • Monitoring: Peripheral blood flow cytometry for human CD45 [5]. | Combination therapy showed tumor regression and significant survival increase [5]. | Tested on four different T-ALL PDX lines. | | In Vivo Efficacy Studies (Neuroblastoma) | • Models: Neuroblastoma cell line and PDX xenografts. • Therapy: this compound + Venetoclax combination [4]. | Led to tumor regression and superior efficacy over single-agent therapy in BCL-2-dependent models [4]. | Preclinical model supporting clinical development. | | Molecular Docking & Dynamics | Used to gain insights into how screened compounds disrupt the MDM2-p53 complex [2]. | Validated the binding patterns and stability of candidate drugs to their targets [2] [6]. | Common computational validation after ML screening. |
The therapeutic effect of this compound is centered on reactivating the p53 tumor suppressor pathway. The diagram below illustrates the key mechanisms and synergistic combinations.
The diagram above shows that This compound inhibits MDM2, disrupting its interaction with p53 [2] [7]. This stabilizes p53, leading to cell cycle arrest and apoptosis. A key mechanism of this apoptosis is the p53-mediated upregulation of pro-apoptotic proteins like BAX and PUMA (BBC3) [5]. This creates a dependency on anti-apoptotic proteins like BCL-2 for survival, which is the rationale for the potent synergy observed when this compound is combined with BCL-2 family inhibitors like Venetoclax or Navitoclax [4] [5].
Furthermore, the typical workflow integrating machine learning and experimental validation is summarized below.
This compound (RG7388) is a potent, second-generation MDM2 inhibitor. It works by blocking the interaction between MDM2 and the tumor suppressor protein p53. In cancer cells with wild-type p53, this inhibition stabilizes p53, activating its tumor-suppressing functions and leading to cell cycle arrest and apoptosis [1].
The table below summarizes key experimental findings from the search results:
| Aspect | Experimental Finding | Experimental Model / Method |
|---|---|---|
| Anticancer Efficacy | Demonstrated efficacy in p53-sensitive lung cancer models [2]. | In vitro 2D/3D cell culture assays (A549, NCI-H460 cells) [2]. |
| Overcoming Drug Resistance | Resensitized venetoclax (BCL-2 inhibitor)-resistant neuroblastoma cells to venetoclax, inducing BAX-mediated apoptosis [3]. | High-throughput drug screening; in vitro studies (KCNR, SJNB12 cell lines); in vivo patient-derived xenografts (PDX) [3]. |
| Formulation Challenges | Classified as a "brick-dust" molecule with poor solubility and oral bioavailability (~40.1%) [2]. | HPLC analysis; development of a self-emulsifying nanocomplex (IDLIN) to enhance solubility and stability [2]. |
| Spatiotemporal Control | A photoactivatable version (PPG-idasanutlin) allows precise, light-controlled activation of p53 pathway and growth inhibition [4]. | Immunofluorescence (p53 levels); colony outgrowth assays; live-cell microscopy in RPE-1, U2OS, RKO cell lines [4]. |
The following diagram illustrates the critical p53-MDM2 interaction pathway and how this compound intervenes. This pathway is fundamental to its mechanism of action.
While specific MD data for this compound is not available, the general workflow and key analysis metrics for simulating protein-ligand binding are well-established in literature [5]. The diagram below outlines a typical protocol that could be applied to this compound.
To perform a meaningful comparison, you would typically run simulations for this compound and other MDM2 inhibitors (like Nutlin-3a, RG7112, AMG-232) and analyze the following quantitative metrics [5]:
| Inhibitor (Other Names) | Clinical Stage (as of 2023-2024) | Most Common Dose-Limiting Toxicities (DLTs) | Frequently Observed Adverse Events |
|---|---|---|---|
| RG7112 [1] [2] | Phase I [1] | Thrombocytopenia, Diarrhea, Rash (in combination studies) [2] | Gastrointestinal toxicities (nausea, vomiting, diarrhea), Infections, Prolonged cytopenias [2] |
| Idasanutlin (RG7388) [1] [3] [2] | Phase II/III [1] | Thrombocytopenia [3] | Anemia, Thrombocytopenia, Nausea, Vomiting, Diarrhea [3] |
| BI 907828 [3] | Phase II/III [3] | Information not specified in search results | Manageable safety profile reported; specific common adverse events not detailed [3] |
| Milademetan [3] | Phase III [3] | Information not specified in search results | Information not specified in search results |
| Navtemadlin (KRT-232) [3] | Phase II [3] | Information not specified in search results | Information not specified in search results |
| Siremadlin [3] | Phase I [3] | Information not specified in search results | Manageable toxicity profile reported [3] |
| ALRN-6924 [1] | Phase I/IIa [1] | Neutropenia, Thrombocytopenia, Leukopenia [1] | Transient, self-resolving neutropenia and thrombocytopenia [1] |
A 2019 systematic review of 18 clinical studies confirmed that the most commonly reported DLTs across different MDM2 inhibitors were cytopenias (thrombocytopenia, neutropenia), gastrointestinal toxicity, metabolic disturbances, fatigue, and cardiovascular toxicity [4].
The toxicity profile of MDM2 inhibitors is directly linked to their mechanism for reactivating the p53 tumor suppressor pathway.
Diagram Title: MDM2 Inhibitor Mechanism and On-Target Toxicity
MDM2 inhibitors work by blocking the interaction between MDM2 and p53. In normal cellular conditions, MDM2 binds to p53 and promotes its degradation, keeping p53 levels low [5] [6]. By inhibiting this interaction, MDM2 inhibitors stabilize p53, leading to its accumulation and activation of p53-mediated pathways for cell cycle arrest and apoptosis (programmed cell death) [7].
The primary toxicities arise because this mechanism is not selective for cancer cells. Thrombocytopenia occurs because p53 activation affects megakaryocyte maturation and platelet production [2]. Gastrointestinal toxicities like nausea, vomiting, and diarrhea result from p53 activation in the rapidly dividing epithelial cells of the GI tract [3] [2].
The toxicity data in the provided table were collected through standardized clinical trial protocols.
Diagram Title: Clinical Toxicity Assessment Workflow
Despite decades of research, no MDM2 inhibitor has yet received FDA approval. A significant challenge has been that inhibition of MDM2 alone is inadequate to achieve long-term suppression of tumor growth, and toxicity has limited the use of combinations with other cytotoxic drugs [8] [1] [3].
Current strategies to manage toxicity and improve the therapeutic window include [3]: